molecular formula C5H6N2S B13254846 4-Ethenyl-1,3-thiazol-2-amine

4-Ethenyl-1,3-thiazol-2-amine

Cat. No.: B13254846
M. Wt: 126.18 g/mol
InChI Key: BAPHBBOWQSQDCE-UHFFFAOYSA-N
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Description

4-Ethenyl-1,3-thiazol-2-amine (CAS 1325708-76-6) is a chemical compound with the molecular formula C5H6N2S and a molecular weight of 126.18 g/mol . It is built around the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological properties . The 2-aminothiazole core is a common feature in compounds with demonstrated biological activities, including antimicrobial, antifungal, and anticancer effects . Research into similar 4-substituted-1,3-thiazol-2-amines has shown promising results against fungal strains like Cryptococcus neoformans and bacterial strains such as E. coli, suggesting potential for developing new antimicrobial agents . Furthermore, this structural class has been investigated as a tubulin inhibitor, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase, which is a valuable mechanism of action in anticancer research . The ethenyl substituent at the 4-position presents a reactive handle for further chemical modification, making this amine a versatile and valuable building block for constructing more complex heterocyclic hybrids or for use in structure-activity relationship (SAR) studies . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2S

Molecular Weight

126.18 g/mol

IUPAC Name

4-ethenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C5H6N2S/c1-2-4-3-8-5(6)7-4/h2-3H,1H2,(H2,6,7)

InChI Key

BAPHBBOWQSQDCE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CSC(=N1)N

Origin of Product

United States

Foundational & Exploratory

4-Ethenyl-1,3-thiazol-2-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1325708-76-6 Synonyms: 2-Amino-4-vinylthiazole, 4-Vinyl-2-thiazolamine[1][2]

Executive Summary

4-Ethenyl-1,3-thiazol-2-amine is a bifunctional heterocyclic building block characterized by a nucleophilic 2-amino group and an electrophilic/polymerizable 4-vinyl moiety.[1][2] While structurally simple, its synthesis and handling are complicated by the high reactivity of the vinyl group, often requiring it to be stored as a hydrochloride salt (CAS 1803610-09-4).

This compound serves as a critical intermediate in the synthesis of fused bicyclic heterocycles, most notably in the formal synthesis of Pramipexole (a dopamine agonist for Parkinson's disease) via Diels-Alder cycloaddition. Additionally, its vinyl functionality makes it a valuable monomer for conducting polymers and functionalized materials.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Structural Analysis

The molecule features a thiazole ring with significant aromatic character, substituted at the 2-position by an amine (–NH₂) and at the 4-position by an ethenyl (–CH=CH₂) group.[1] The conjugation between the vinyl group and the thiazole ring creates a diene system capable of participating in [4+2] cycloadditions.[1]

Electronic Configuration:

  • Amine (C2): Acts as a strong electron-donating group (EDG), increasing the electron density of the thiazole ring and making the vinyl group electron-rich relative to simple styrenes.[1]

  • Vinyl (C4): Provides a handle for polymerization or cycloaddition.[1]

Key Properties Table[1][2]
PropertyDataSource/Note
Molecular Formula C₅H₆N₂S
Molecular Weight 126.18 g/mol
CAS Number 1325708-76-6Free base
CAS (HCl Salt) 1803610-09-4Hydrochloride salt
SMILES NC1=NC(=CS1)C=C
Appearance Yellowish oil (Free base) / White solid (HCl)Free base darkens on air exposure
Solubility Soluble in MeOH, DMSO, CH₃CN; slightly soluble in water
Stability Prone to polymerization; store at -20°C under inert gas

Synthesis & Manufacturing Protocols

Direct condensation of thiourea with chloromethyl vinyl ketone is often low-yielding due to the polymerization of the ketone.[1] The industry-standard protocol utilizes a two-step sequence starting from 1,4-dichlorobutan-2-one to ensure high yields and purity.[1][2]

Reaction Pathway Diagram[1][8]

SynthesisPath Figure 1: Two-step synthesis via Hantzsch condensation and dehydrohalogenation. Precursor 1,4-Dichlorobutan-2-one Intermediate 4-(2-Chloroethyl)thiazol-2-amine Precursor->Intermediate Step 1: Condensation MeOH, 25°C Thiourea Thiourea (NH2CSNH2) Thiourea->Intermediate Product 4-Ethenyl-1,3-thiazol-2-amine Intermediate->Product Step 2: Elimination KOtBu, THF

[1][2][3]

Detailed Experimental Protocol

Step 1: Synthesis of 4-(2-Chloroethyl)thiazol-2-amine

  • Reagents: Dissolve 1,4-dichlorobutan-2-one (1.0 eq) in Methanol (0.5 M concentration).

  • Addition: Add Thiourea (1.0 eq) slowly to the solution at room temperature (25°C).

  • Reaction: Stir the mixture for 12–16 hours. The reaction proceeds via nucleophilic attack of the sulfur on the chloromethyl ketone followed by cyclization.[1]

  • Workup: Concentrate the solvent in vacuo. Neutralize with saturated NaHCO₃ and extract with Ethyl Acetate.[1]

  • Yield: Typically >90%. The intermediate is stable and can be stored.[1]

Step 2: Elimination to 4-Ethenyl-1,3-thiazol-2-amine

  • Reagents: Dissolve the chloroethyl intermediate (from Step 1) in anhydrous THF under Nitrogen atmosphere.

  • Base Addition: Cool to 0°C. Add Potassium tert-butoxide (KOtBu, 2.2 eq) portion-wise.

  • Elimination: Allow to warm to room temperature and stir for 2–4 hours. The base facilitates dehydrohalogenation (removal of HCl) to form the vinyl double bond.[2]

  • Purification: Quench with water, extract with ether, and dry over MgSO₄.

  • Isolation: Flash chromatography (if necessary) or conversion to HCl salt for storage.

    • Note: The free base is sensitive; handle quickly or stabilize with radical inhibitors (e.g., BHT) if storing in solution.

Reactivity Profile & Applications

Diels-Alder Cycloaddition (Pramipexole Route)

The most significant application of 4-ethenyl-1,3-thiazol-2-amine is its role as a diene in [4+2] cycloadditions.[1][2] It reacts with electron-deficient dienophiles (e.g., nitroalkenes) to form tetrahydrobenzothiazoles.

Mechanism: The reaction is often followed by a 1,3-hydrogen shift or oxidation, restoring aromaticity or leading to specific fused systems.

Reactivity Figure 2: Application in the synthesis of Pramipexole via Diels-Alder cycloaddition. Reactant 4-Ethenyl-1,3-thiazol-2-amine (Diene) Transition [4+2] Cycloaddition Transition State Reactant->Transition Dienophile Nitroalkene (Dienophile) Dienophile->Transition Adduct Cycloadduct (Tetrahydrobenzothiazole) Transition->Adduct Pharma Pramipexole (Parkinson's Drug) Adduct->Pharma

[1][3]

Polymerization[1][2]
  • Radical Polymerization: The vinyl group allows the molecule to act as a monomer.[1] However, the free amine can interfere with certain initiators.[4] Protection of the amine (e.g., as an acetamide) is recommended before polymerization.

  • Copolymerization: Can be copolymerized with styrene or acrylates to introduce thiazole functionalities (antimicrobial or conductive properties) into the polymer backbone.[1]

Safety & Handling Guidelines

  • Storage: The compound is heat-sensitive and light-sensitive.[1][2] Store at -20°C under Argon or Nitrogen.

  • Stability: Spontaneous polymerization may occur at room temperature.[1] Commercial samples are often supplied as the Hydrochloride salt (CAS 1803610-09-4) which is significantly more stable.[1][2]

  • Toxicity: Like many aminothiazoles, it should be treated as a potential irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).

References

  • Alajarin, M., et al. (2006).[4] "On the [2 + 2] Cycloaddition of 2-Aminothiazoles and Dimethyl Acetylenedicarboxylate." Journal of Organic Chemistry. Link[2]

  • González-Gómez, J. C., et al. (2024). "Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole." Journal of Organic Chemistry. Link[2]

  • PubChem Compound Summary. "4-Methyl-5-vinylthiazole (Analogue Data)." National Library of Medicine.[1] Link

  • A2B Chem. "Product Entry: 4-ethenyl-1,3-thiazol-2-amine (CAS 1325708-76-6)."[1][2][5][6][7] Link

Sources

An In-depth Technical Guide to 4-vinyl-2-aminothiazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The 2-Aminothiazole Scaffold - A Privileged Structure in Drug Discovery

The 2-aminothiazole moiety is a cornerstone in the design and development of therapeutic agents.[1][2] Its prevalence in a wide array of biologically active compounds underscores its status as a "privileged structure." This heterocyclic system is a key component in numerous approved drugs, demonstrating a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3] The versatility of the 2-aminothiazole core allows for extensive chemical modification at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a vinyl group at the 4-position of the 2-aminothiazole ring presents a unique opportunity for further functionalization and the development of novel chemical entities with enhanced or novel biological activities.

Physicochemical Properties of 4-vinyl-2-aminothiazole

Based on the structure of the parent compound, 2-aminothiazole, and related 4-substituted derivatives, the anticipated physicochemical properties of 4-vinyl-2-aminothiazole are summarized in the table below. It is important to note that these are estimated values and would require experimental verification.

PropertyEstimated Value
Molecular Formula C₅H₆N₂S
Molecular Weight 126.18 g/mol
Appearance Likely a crystalline solid
Solubility Expected to have some solubility in organic solvents
CAS Number Not currently assigned

Synthesis of 4-vinyl-2-aminothiazole: A Proposed Synthetic Route

The synthesis of 4-vinyl-2-aminothiazole can be approached through established methods for the preparation of 4-substituted 2-aminothiazoles, most notably the Hantzsch thiazole synthesis.[4] This versatile method involves the reaction of an α-haloketone with a thiourea derivative.

A plausible and efficient synthetic pathway for 4-vinyl-2-aminothiazole is outlined below:

Synthesis_of_4_vinyl_2_aminothiazole reagent1 4-chloro-1-buten-3-one reaction + reagent1->reaction reagent2 Thiourea reagent2->reaction product 4-vinyl-2-aminothiazole reaction->product Hantzsch Synthesis (e.g., in Ethanol, reflux)

Caption: Proposed Hantzsch synthesis of 4-vinyl-2-aminothiazole.

Experimental Protocol:

Objective: To synthesize 4-vinyl-2-aminothiazole via the Hantzsch thiazole synthesis.

Materials:

  • 4-chloro-1-buten-3-one

  • Thiourea

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (for neutralization)

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 4-chloro-1-buten-3-one and thiourea in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Isolation: The product, 4-vinyl-2-aminothiazole, may precipitate upon neutralization. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the crude product can be extracted with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized 4-vinyl-2-aminothiazole should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Chemical Reactivity and Potential for Derivatization

The vinyl group at the 4-position of the 2-aminothiazole ring is a versatile functional handle that can be exploited for a variety of chemical transformations. This opens up avenues for the creation of diverse libraries of compounds for drug discovery screening.

Derivatization_of_4_vinyl_2_aminothiazole cluster_reactions Potential Reactions of the Vinyl Group start 4-vinyl-2-aminothiazole epoxidation Epoxidation start->epoxidation m-CPBA diels_alder Diels-Alder Cycloaddition start->diels_alder Diene polymerization Polymerization start->polymerization Radical Initiator michael_addition Michael Addition start->michael_addition Nucleophile

Caption: Potential chemical transformations of the vinyl group in 4-vinyl-2-aminothiazole.

These derivatization strategies allow for the introduction of a wide range of substituents and ring systems, which can significantly impact the biological activity of the parent molecule.

Applications in Drug Development

The 2-aminothiazole scaffold is a well-established pharmacophore with a broad range of biological activities.[2] The introduction of a vinyl group at the 4-position can modulate these activities and potentially lead to the discovery of novel therapeutic agents.

Anticancer Activity

Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity.[3] The vinyl group can serve as a point of attachment for other pharmacophores or can participate in interactions with the target protein. For instance, it could act as a Michael acceptor, forming covalent bonds with nucleophilic residues in the active site of an enzyme.

Antimicrobial and Antifungal Activity

The 2-aminothiazole core is present in several antimicrobial and antifungal drugs.[5] The vinyl substituent can be modified to enhance the potency or broaden the spectrum of activity against various pathogens.

Anti-inflammatory and Antioxidant Properties

Derivatives of 2-aminothiazole have also been investigated for their anti-inflammatory and antioxidant properties.[5] The vinyl group can be functionalized to incorporate moieties known to possess these activities, leading to the development of dual-action or more potent compounds.

Conclusion

While specific experimental data for 4-vinyl-2-aminothiazole is not yet widely documented, its synthesis is readily achievable through established chemical methodologies. The presence of the vinyl group offers a versatile platform for the generation of diverse chemical libraries. Given the proven track record of the 2-aminothiazole scaffold in drug discovery, 4-vinyl-2-aminothiazole and its derivatives represent a promising avenue for the development of novel therapeutics across a range of disease areas. Further research into the synthesis, characterization, and biological evaluation of this compound is highly encouraged.

References

  • Keri, R. S., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. European Journal of Medicinal Chemistry, 204, 112602. [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • El-Sayed, W. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Le, T. N., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
  • Google Patents.

Sources

Technical Guide: Solubility Profile of 4-Ethenyl-1,3-thiazol-2-amine

[1][2]

Executive Summary

4-Ethenyl-1,3-thiazol-2-amine is a bifunctional heterocyclic building block characterized by a polar 2-amino group and a reactive 4-vinyl (ethenyl) substituent.[1][2] Its solubility behavior is dictated by a competition between the hydrophilic hydrogen-bonding capability of the amine/thiazole core and the lipophilic nature of the vinyl group.[1]

  • Primary Solvents: Polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol).

  • Extraction Solvents: Ethyl Acetate (EtOAc) and Dichloromethane (DCM).

  • Critical Handling Note: The vinyl group introduces a risk of polymerization in concentrated solutions or upon heating. Solutions should be stored at low temperatures (< -20°C), potentially with radical inhibitors if stored for extended periods.[1]

Physicochemical Profile

Understanding the molecular descriptors is essential for predicting solubility behavior in novel solvent systems.

PropertyValue (Estimated/Calc.)Structural Impact on Solubility
Molecular Formula C₅H₆N₂SLow molecular weight facilitates dissolution.[1][2]
Molecular Weight 126.18 g/mol --
LogP (Octanol/Water) ~1.2 – 1.6Moderately lipophilic; extractable into organic phase.[2]
pKa (Conjugate Acid) ~5.3Basic amine; highly soluble in aqueous acid (pH < 4).[2]
H-Bond Donors 1 (–NH₂)Promotes solubility in alcohols and water.[1][2]
H-Bond Acceptors 2 (N, S)Promotes solubility in DMSO/water.[1][2]

Solubility Landscape

The following data categorizes solvent compatibility based on polarity and functional group interaction.

Quantitative Solubility Estimates

Estimates based on structural analogues (2-aminothiazole and 4-methyl-5-vinylthiazole).[1][2]

Solvent ClassSolventSolubility RatingEstimated Conc. (mg/mL)Mechanistic Rationale
Polar Aprotic DMSO High > 100Strong dipole interactions with thiazole ring.[1][2]
DMF High > 100Excellent solvation of the amine moiety.[2]
Polar Protic Methanol High 50 – 100H-bonding with primary amine.[1][2]
Ethanol Good 30 – 60Good balance for recrystallization.[2]
Water (pH 7) Low-Mod 1 – 5Vinyl group limits aqueous solubility at neutral pH.[1][2]
Chlorinated DCM Good 20 – 50Pi-stacking/dispersion forces with vinyl/aromatic system.[1][2]
Chloroform Good 20 – 50Standard solvent for NMR analysis.[2]
Esters/Ethers Ethyl Acetate Moderate 10 – 30Preferred solvent for liquid-liquid extraction.[1][2]
THF Good 20 – 40Good general solvent; watch for peroxides initiating polymerization.[2]
Non-Polar Hexane Insoluble < 0.1Polarity mismatch; amine prevents dissolution.[2]
Toluene Poor < 1Limited interaction with polar head group.[2]
pH-Dependent Solubility (The "Acid Switch")

The 2-amino group allows for pH-controlled solubility, a critical feature for purification.[1]

  • Acidic (pH < 4): The molecule becomes protonated (cationic), increasing water solubility to >50 mg/mL.

  • Basic (pH > 8): The molecule remains neutral, favoring organic solubility (DCM/EtOAc).

Experimental Protocols

Protocol: Solubility Determination (Visual Method)

Objective: Rapidly assess solubility for reaction screening.

  • Preparation: Weigh 10 mg of 4-ethenyl-1,3-thiazol-2-amine into a 4 mL glass vial.

  • Addition: Add solvent in 100 µL increments at 25°C.

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution with no particulates.[1][3]

    • Sparingly Soluble: Haze or suspension requiring >1 mL solvent.[1]

    • Insoluble: Solid remains visible after 2 mL.[1]

  • Validation: If soluble, centrifuge at 10,000 rpm for 5 mins to ensure no micro-precipitates exist.

Protocol: Purification via Acid-Base Extraction

Objective: Isolate the compound from non-basic impurities (e.g., vinyl ketone precursors).

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Extraction: Wash organic layer with 1.0 M HCl (3x). The product moves to the aqueous phase; impurities stay in EtOAc.

  • Neutralization: Collect aqueous acidic layer.[1] Cool to 0°C. Slowly adjust pH to ~9-10 using saturated NaHCO₃ or 10% NaOH .

    • Note: The product may precipitate as a solid or oil.

  • Recovery: Extract the basic aqueous mixture with DCM (3x).

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄ and concentrate in vacuo at < 30°C (to prevent polymerization).

Decision Logic & Workflows

The following diagram illustrates the logical flow for solvent selection based on the intended application (Synthesis, Purification, or Analysis).

SolubilityWorkflowStartSelect ApplicationSynthesisReaction MediumStart->SynthesisPurificationPurification/WorkupStart->PurificationAnalysisAnalysis (NMR/HPLC)Start->AnalysisPolarRxnNucleophilic Attack(Use DMF/DMSO)Synthesis->PolarRxnHigh Temp/PolarNonPolarRxnCoupling/Mod(Use DCM/THF)Synthesis->NonPolarRxnLow TempExtractionLiquid-Liquid Ext.(Use EtOAc/DCM)Purification->ExtractionCrude MixRecrystRecrystallization(Use EtOH/Water)Purification->RecrystFinal PolishNMRNMR(DMSO-d6 / CDCl3)Analysis->NMRHPLCHPLC Mobile Phase(MeOH/Water + 0.1% Formic Acid)Analysis->HPLC

Caption: Decision matrix for solvent selection based on experimental stage.

Stability & Handling Risks[2]

The "ethenyl" (vinyl) group is a double-edged sword.[1] While it provides a handle for further functionalization (e.g., polymerization, Michael addition), it also compromises stability.

  • Polymerization: In concentrated solutions (>100 mg/mL), especially in DCM or Chloroform, the vinyl group can undergo radical polymerization, turning the solution into an insoluble gum.

    • Mitigation: Store solutions dilute (<10 mg/mL) or add a radical inhibitor (e.g., BHT) if not interfering with downstream use.

  • Oxidation: The electron-rich thiazole ring is susceptible to oxidation.[1] Avoid long-term storage in ether-based solvents (THF, Dioxane) that form peroxides.[1]

  • Storage: Solid compound should be stored under inert gas (Argon/Nitrogen) at -20°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2155, 2-Aminothiazole.[1] Retrieved from [Link]

    • Context: Baseline solubility data for the parent aminothiazole scaffold.
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15654, 4-Methyl-5-vinylthiazole.[1][2] Retrieved from [Link]

    • Context: Surrogate data for lipophilicity (LogP) and organic solubility of vinyl-substituted thiazoles.[1]

  • Makhsumov, A. G., et al. (2020). Synthesis and properties of new thiazole derivatives. Journal of Heterocyclic Chemistry.[1]

    • Context: General synthetic procedures and workup solvents (EtOAc/DCM) for 4-substituted-2-aminothiazoles.
  • Sigma-Aldrich.Safety Data Sheet: 2-Aminothiazole. Context: Verification of pH-dependent solubility and handling of aminothiazole salts.

The Vinyl Group on 2-Aminothiazole Scaffolds: A Technical Guide to Its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The introduction of a vinyl group onto this privileged scaffold unlocks a diverse array of chemical transformations, providing a versatile handle for molecular elaboration and the synthesis of complex architectures. This technical guide offers an in-depth exploration of the reactivity of the vinyl group in 2-aminothiazole derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings and practical applications of key reaction classes, including cycloadditions, palladium-catalyzed cross-couplings, electrophilic additions, Michael additions, and reduction reactions. Each section will provide not only a theoretical framework but also field-proven experimental protocols and causality-driven explanations to empower the practicing chemist.

Introduction: The Strategic Importance of the Vinyl-2-Aminothiazole Motif

The 2-aminothiazole core is prized for its ability to engage in a multitude of biological interactions, often acting as a bioisostere for other functional groups and participating in crucial hydrogen bonding networks.[3] The vinyl group, a simple two-carbon unsaturated appendage, dramatically expands the synthetic potential of this heterocycle. Its reactivity is governed by the electron-donating nature of the 2-aminothiazole ring, which influences the electron density of the double bond and dictates its behavior in various chemical transformations. Understanding and harnessing this reactivity is paramount for the efficient construction of novel molecular entities with potential therapeutic applications.

This guide will systematically dissect the reactivity of the vinyl group, providing a comprehensive toolkit for its strategic manipulation in synthetic campaigns. We will explore how this functional group can act as a dienophile or diene component in cycloaddition reactions, a versatile partner in cross-coupling chemistry, a substrate for electrophilic and nucleophilic additions, and a target for selective reduction.

Synthesis of Vinyl-Substituted 2-Aminothiazole Derivatives

The successful exploration of the vinyl group's reactivity is predicated on the efficient synthesis of the vinyl-2-aminothiazole starting materials. Several robust methods have been established for this purpose, with palladium-catalyzed cross-coupling reactions being among the most prevalent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a powerful and versatile method for the formation of carbon-carbon bonds. In the context of vinyl-2-aminothiazoles, this reaction typically involves the coupling of a halogenated 2-aminothiazole derivative with a vinylboron species. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Halothiazole 2-Amino-5-halo-thiazole Vinylthiazole 2-Amino-5-vinyl-thiazole Halothiazole->Vinylthiazole Suzuki Coupling Vinylborane Vinylboronic acid or ester Vinylborane->Vinylthiazole Pd_catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3, Cs2CO3)

Figure 1: General workflow for the synthesis of vinyl-2-aminothiazoles via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-vinylthiazole via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura couplings on heterocyclic systems.

Materials:

  • 2-Amino-5-bromothiazole (1.0 equiv)

  • Potassium vinyltrifluoroborate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 2-amino-5-bromothiazole, potassium vinyltrifluoroborate, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-vinylthiazole.

Stille Coupling

The Stille coupling offers an alternative palladium-catalyzed method for the synthesis of vinyl-2-aminothiazoles, utilizing an organotin reagent. This reaction is often tolerant of a wide range of functional groups. A preparative approach for synthesizing 2-hetarylthiazoles through the Stille reaction has been developed, demonstrating its utility in this context.[4]

Cycloaddition Reactions: Building Rings with the Vinyl Group

The vinyl group of 2-aminothiazole derivatives can participate as a 2π component in cycloaddition reactions, most notably the Diels-Alder reaction. The electron-donating nature of the 2-aminothiazole ring can influence the reactivity of the vinyl group, making it a suitable partner for electron-deficient dienophiles in normal-electron-demand Diels-Alder reactions.[5]

[4+2] Cycloaddition (Diels-Alder Reaction)

In a significant study, 4-alkenyl-2-dialkylaminothiazoles have been shown to act as "in-out" dienes in [4+2] cycloaddition reactions with nitroalkenes.[6][7] This reaction proceeds with high regio- and diastereoselectivity to furnish 2-amino-6-nitro-4,5,6,7-tetrahydrobenzothiazoles.[6][7]

Reaction Mechanism: Diels-Alder Cycloaddition of a 4-Alkenyl-2-aminothiazole

Diels_Alder Reactants 4-Alkenyl-2-aminothiazole (Diene) + Nitroalkene (Dienophile) TS [4+2] Transition State Reactants->TS Heat Cycloadduct Tetrahydrobenzothiazole Derivative TS->Cycloadduct

Figure 2: Simplified representation of a [4+2] cycloaddition involving a vinyl-2-aminothiazole derivative.

Detailed Experimental Protocol: [4+2] Cycloaddition of 4-(But-3-en-1-yl)-N,N-dimethylthiazol-2-amine with (E)-β-Nitrostyrene

This protocol is based on the work of Alajarin and coworkers.[7]

Materials:

  • 4-(But-3-en-1-yl)-N,N-dimethylthiazol-2-amine (1.0 equiv)

  • (E)-β-Nitrostyrene (1.2 equiv)

  • Toluene, anhydrous

  • Sealed tube

Procedure:

  • A solution of 4-(but-3-en-1-yl)-N,N-dimethylthiazol-2-amine and (E)-β-nitrostyrene in anhydrous toluene is placed in a sealed tube.

  • The mixture is heated at 110 °C for the required reaction time (monitoring by TLC or LC-MS is recommended).

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the corresponding 2-(dimethylamino)-6-nitro-5-phenyl-4,5,6,7-tetrahydrobenzo[d]thiazole.

Table 1: Representative Yields for the [4+2] Cycloaddition of 4-Alkenyl-2-aminothiazoles with Nitroalkenes [7]

DieneDienophileProductYield (%)
4-(But-3-en-1-yl)-N,N-dimethylthiazol-2-amine(E)-β-Nitrostyrene2-(Dimethylamino)-6-nitro-5-phenyl-4,5,6,7-tetrahydrobenzo[d]thiazole82
4-(But-3-en-1-yl)-thiazol-2-amine(E)-β-Nitrostyrene6-Nitro-5-phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine75

Palladium-Catalyzed Cross-Coupling Reactions: The Heck Reaction

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide with an alkene.[8] In the context of vinyl-2-aminothiazole derivatives, the vinyl group can serve as the alkene component, reacting with aryl or vinyl halides to generate more complex, substituted alkenes.

Catalytic Cycle of the Heck Reaction:

Heck_Cycle Pd0 Pd(0)L2 PdII_Aryl R-Pd(II)-X(L2) Pd0->PdII_Aryl Oxidative Addition (R-X) Alkene_Complex Alkene Coordination PdII_Aryl->Alkene_Complex + Alkene Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd0 Reductive Elimination + Base Product Substituted Alkene Beta_Hydride_Elimination->Product HX HX Base Base

Figure 3: The catalytic cycle of the Mizoroki-Heck reaction.

Detailed Experimental Protocol: Heck Reaction of 2-Amino-5-vinylthiazole with 4-Iodoanisole

This is a representative protocol based on general Heck reaction conditions.

Materials:

  • 2-Amino-5-vinylthiazole (1.2 equiv)

  • 4-Iodoanisole (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add 4-iodoanisole, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add anhydrous DMF, 2-amino-5-vinylthiazole, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography to yield the coupled product.

Electrophilic Addition Reactions

The double bond of the vinyl group is susceptible to attack by electrophiles. The regioselectivity of this addition is influenced by the electronic properties of the 2-aminothiazole ring. The electron-donating nature of the heterocycle is expected to polarize the double bond, making the terminal carbon more nucleophilic.

Halogenation

The addition of halogens, such as bromine, across the vinyl double bond is a classic electrophilic addition reaction. The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the bromide ion.[9][10]

Mechanism of Electrophilic Bromination:

Bromination_Mechanism Vinylthiazole 2-Amino-5-vinylthiazole Bromonium_ion Bromonium Ion Intermediate Vinylthiazole->Bromonium_ion + Br₂ Bromine Br-Br Bromide_ion Br⁻ Dibromo_product 1,2-Dibromoethyl Derivative Bromonium_ion->Dibromo_product + Br⁻

Figure 4: Mechanism of electrophilic addition of bromine to a vinyl group.

Detailed Experimental Protocol: Electrophilic Bromination of 2-Amino-5-vinylthiazole

This protocol is based on general procedures for the bromination of alkenes.

Materials:

  • 2-Amino-5-vinylthiazole (1.0 equiv)

  • Bromine (1.0 equiv) in dichloromethane (CH₂Cl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask

Procedure:

  • Dissolve 2-amino-5-vinylthiazole in anhydrous dichloromethane in a round-bottom flask at 0 °C.

  • Slowly add the solution of bromine in dichloromethane dropwise with stirring.

  • Continue stirring at 0 °C for 1-2 hours, monitoring the disappearance of the bromine color and the starting material by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude 2-amino-5-(1,2-dibromoethyl)thiazole, which can be purified by crystallization or chromatography if necessary.

Michael (Conjugate) Addition

When the vinyl group is conjugated with an electron-withdrawing group (e.g., a carbonyl or nitro group), it can act as a Michael acceptor, undergoing conjugate addition with nucleophiles. This provides a route to functionalize the carbon chain attached to the thiazole ring. The thia-Michael reaction, involving the addition of a thiol, is a particularly efficient example of this type of transformation.[11]

General Scheme for Michael Addition:

Michael_Addition Michael_Acceptor Vinyl-Thiazole with EWG Adduct Michael Adduct Michael_Acceptor->Adduct + Nucleophile (Base catalysis) Nucleophile Nucleophile (e.g., R-SH)

Figure 5: General representation of a Michael addition to an activated vinylthiazole.

Reduction of the Vinyl Group: Catalytic Hydrogenation

The vinyl double bond can be selectively reduced to a single bond through catalytic hydrogenation. This transformation is valuable for accessing saturated alkyl-substituted 2-aminothiazole derivatives. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose.[1]

Detailed Experimental Protocol: Catalytic Hydrogenation of 2-Amino-5-vinylthiazole

This protocol is based on standard procedures for catalytic hydrogenation.[12]

Materials:

  • 2-Amino-5-vinylthiazole (1.0 equiv)

  • 10% Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-vinylthiazole in methanol or ethanol.

  • Carefully add the Pd/C catalyst under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-ethylthiazole, which can be purified if necessary.

Oxidation of the Vinyl Group

The vinyl group can be oxidized to introduce oxygen-containing functionalities. Common oxidation reactions include epoxidation and dihydroxylation.

Epoxidation

Epoxidation of the vinyl group can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).[13] This reaction forms a three-membered epoxide ring, which is a versatile intermediate for further transformations.

Dihydroxylation

Dihydroxylation of the vinyl group to form a diol can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions.

Polymerization

Vinyl-substituted 2-aminothiazoles can undergo polymerization to form novel materials. The chemical oxidative polymerization of 2-aminothiazole has been studied, and the resulting poly(2-aminothiazole)s have been characterized.[14][15][16]

Conclusion

The vinyl group serves as a remarkably versatile functional handle on the 2-aminothiazole scaffold. Its participation in a wide range of chemical transformations, including cycloadditions, palladium-catalyzed cross-couplings, electrophilic and nucleophilic additions, and reductions, provides medicinal and synthetic chemists with a powerful toolkit for the synthesis of novel and complex molecules. The electron-donating nature of the 2-aminothiazole ring plays a crucial role in modulating the reactivity of the vinyl group, a factor that must be considered in the design of synthetic strategies. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers seeking to exploit the rich chemistry of vinyl-2-aminothiazole derivatives in their synthetic endeavors.

References

  • Beauchamp Chemistry. (2014, December 10). Electrophilic Addition of Bromine [Video]. YouTube. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Cresswell, R. M., & Mentzer, C. (1964). Process for the preparation of 2-amino-5-nitrothiazole. U.S.
  • Doc Brown's Chemistry. (n.d.). Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. [Link]

  • Hussain, S., & Green, M. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Liao, Y., Zou, H., Wang, L., & Wang, X. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Polymers, 8(11), 407. [Link]

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432–1435. [Link]

  • Nevagi, R. J., Nevagi, R. J., & Dighe, N. S. (2015). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. Molecules, 20(1), 1-15. [Link]

  • Patel, H., & Singh, P. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 1-7. [Link]

  • R-CPBA (meta-chloroperoxybenzoic acid). (2023, December 12). Master Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. [Link]

  • Alajarin, M., Cabrera, J., Pastor, A., Sanchez-Andrada, P., & Bautista, D. (2021). Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. The Journal of Organic Chemistry, 86(17), 11645-11657. [Link]

  • Chan, D. M. T. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry, 8(3), 519-528. [Link]

  • Fu, Y. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. [Link]

  • Liao, Y., Zou, H., Wang, L., & Wang, X. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Polymers, 8(11), 407. [Link]

  • M-CPBA (meta-chloroperoxybenzoic acid). (2023, December 12). Master Organic Chemistry. [Link]

  • Alajarin, M., Cabrera, J., Pastor, A., Sanchez-Andrada, P., & Bautista, D. (2021). Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. The Journal of Organic Chemistry, 86(17), 11645-11657. [Link]

  • Kotlyar, V. M., Kolomoitsev, O. O., Tarasenko, D. O., Bondarenko, Y. H., Butenko, S. V., Buravov, O. V., Kotlyar, M. I., & Roshal, A. D. (2021). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Chemistry of Heterocyclic Compounds, 57(10), 929-936. [Link]

  • Clark, J. (2022, October 28). electrophilic addition - symmetrical alkenes and bromine. Chemguide. [Link]

  • Doc Brown's Chemistry. (n.d.). Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. [Link]

  • Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Fu, Y. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. [Link]

  • Hussain, S., & Green, M. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Kotha, S., & Khedkar, P. (2005). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(2), 569-575. [Link]

  • Konkolewicz, D., Avila, J. P., Zhang, Y., & Hoyle, C. E. (2013). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Macromolecules, 46(21), 8552-8564. [Link]

  • Alajarin, M., Cabrera, J., Pastor, A., Sanchez-Andrada, P., & Bautista, D. (2021). Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. The Journal of Organic Chemistry, 86(17), 11645-11657. [Link]

  • Lee, J. Y., Kim, J. A., & Kim, J. N. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Molecules, 24(9), 1799. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • M-CPBA (meta-chloroperoxybenzoic acid). (2023, December 12). Master Organic Chemistry. [Link]

  • Alajarin, M., Cabrera, J., Pastor, A., Sanchez-Andrada, P., & Bautista, D. (2021). Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. The Journal of Organic Chemistry, 86(17), 11645-11657. [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. [Link]

  • Liao, Y., Zou, H., Wang, L., & Wang, X. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Polymers, 8(11), 407. [Link]

Sources

Technical Guide: Comparative Profiling of 4-Methyl vs. 4-Vinyl-2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, electronic, and synthetic divergences between 4-methyl-2-aminothiazole and 4-vinyl-2-aminothiazole . It is designed for medicinal chemists and process engineers requiring precise control over thiazole functionalization.

Executive Summary

The distinction between 4-methyl-2-aminothiazole (4-Me-AT ) and 4-vinyl-2-aminothiazole (4-Vi-AT ) represents a fundamental choice between a static steric anchor and a dynamic reactive handle .

  • 4-Me-AT is a thermodynamic sink—stable, electron-rich, and used primarily to fill hydrophobic pockets in enzyme active sites (e.g., kinase inhibitors).

  • 4-Vi-AT is a kinetic spring—electronically extended, prone to polymerization, and utilized as a "warhead" for covalent inhibition or a monomer for conductive polymers.

Part 1: Structural & Electronic Profiling

The core difference lies in the interaction between the C4-substituent and the thiazole


-system. The methyl group acts via inductive donation (

), while the vinyl group engages in mesomeric delocalization (

), significantly altering the nucleophilicity of the C2-amine.
Comparative Metrics
Feature4-Methyl-2-aminothiazole4-Vinyl-2-aminothiazole
CAS Registry 1603-91-486026-62-0 (Substituted/Transient)
Electronic Effect (C4) Inductive Donor (

)
Conjugated System (

-extension)
C2-Amine Basicity Higher (Nucleophilic)Lower (Delocalized lone pair)
HOMO Energy High (Oxidation prone)Lower (Stabilized by conjugation)
Primary Utility SAR Optimization (Steric/Hydrophobic)Covalent Tagging / Polymerization
Stability High (Shelf-stable solid)Low (Prone to autopolymerization)
Electronic Interaction Diagram

The following diagram illustrates the divergent electronic pressures exerted by the C4 substituents.

ElectronicEffects cluster_Methyl 4-Methyl-2-Aminothiazole (Static) cluster_Vinyl 4-Vinyl-2-Aminothiazole (Dynamic) M_Node Methyl Group (C4) Ring_M Thiazole Ring M_Node->Ring_M +I Effect (e- Donation) Amine_M C2-Amine (High Electron Density) Ring_M->Amine_M Inductive Enrichment V_Node Vinyl Group (C4) Ring_V Thiazole Ring V_Node->Ring_V Pi-Conjugation Target Michael Acceptor Reactivity V_Node->Target Covalent Bond Formation Amine_V C2-Amine (Delocalized) Ring_V->Amine_V Resonance Withdrawal

Figure 1: Mechanistic divergence. The methyl group (blue path) enriches the amine, while the vinyl group (red path) extends the pi-system, creating a conjugated "sink" that lowers amine basicity.

Part 2: Synthetic Architectures

The synthesis of these two molecules requires fundamentally different strategies. The methyl variant is accessible via classic condensation, while the vinyl variant often requires transition-metal catalysis to avoid side reactions.

The Hantzsch "Workhorse" (Methyl)

The Hantzsch Thiazole Synthesis is the industry standard for 4-Me-AT. It involves the condensation of


-halo ketones with thiourea.[1][2] This reaction is robust, scalable, and proceeds via an 

attack followed by cyclodehydration.
The Stille "Precision" Coupling (Vinyl)

Direct condensation to form 4-Vi-AT is hazardous due to polymerization of the vinyl ketone precursors. The preferred research-grade method is a Stille Cross-Coupling , utilizing a 4-bromothiazole scaffold and a vinyl stannane. This ensures the vinyl group is installed late-stage, preserving the integrity of the molecule.

SynthesisPathways Thiourea Thiourea Inter_M Intermediate Thioimidate Thiourea->Inter_M Reflux/EtOH Chloroacetone Chloroacetone Chloroacetone->Inter_M Reflux/EtOH Product_M 4-Methyl-2-Aminothiazole (Stable Solid) Inter_M->Product_M - H2O (Cyclization) Dibromo 4-Bromo-2-Aminothiazole (Protected) Catalyst Pd(PPh3)4 Catalyst Dibromo->Catalyst VinylTin Tributyl(vinyl)tin VinylTin->Catalyst Product_V 4-Vinyl-2-Aminothiazole (Reactive Monomer) Catalyst->Product_V Stille Coupling (Reflux/Toluene)

Figure 2: Synthetic divergence. Pathway A (Methyl) utilizes robust condensation. Pathway B (Vinyl) employs palladium-catalyzed cross-coupling for precision.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Methyl-2-Aminothiazole (Hantzsch Method)

Best for: Bulk preparation of building blocks.

Reagents:

  • Thiourea (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Ethanol (Solvent)

Step-by-Step:

  • Dissolution: Dissolve thiourea (7.6 g, 100 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add chloroacetone (10.2 g, 110 mmol) dropwise over 20 minutes. The reaction is exothermic; ensure the temperature does not exceed 60°C during addition.

  • Reflux: Heat the mixture to reflux for 4 hours. A white precipitate (hydrochloride salt) will form.

  • Isolation: Cool to 0°C. Filter the solid and wash with cold ethanol.

  • Neutralization: Dissolve the salt in minimal water and neutralize with 10% NaOH solution to pH 8-9. The free base will precipitate.[3]

  • Purification: Recrystallize from ethanol/water (1:1).

    • Yield: ~85-90%

    • Melting Point: 42-44°C [1].

Protocol B: Synthesis of 4-Vinyl-2-Aminothiazole (Stille Coupling)

Best for: Late-stage functionalization or polymer precursor synthesis. Note: This protocol assumes the use of N-protected 2-amino-4-bromothiazole to prevent catalyst poisoning.

Reagents:

  • N-Boc-2-amino-4-bromothiazole (1.0 eq)

  • Tributyl(vinyl)tin (1.2 eq)

  • Pd(PPh3)4 (5 mol%)

  • LiCl (2.0 eq) - Crucial for stabilizing the intermediate.

  • Dioxane (Anhydrous)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Loading: Add N-Boc-2-amino-4-bromothiazole (1.0 g, 3.6 mmol), LiCl (0.3 g), and Pd(PPh3)4 (0.2 g) to the flask.

  • Solvation: Add anhydrous dioxane (15 mL) and tributyl(vinyl)tin (1.37 g, 4.3 mmol).

  • Reaction: Degas the solution (freeze-pump-thaw x3). Heat to 90°C for 12 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with KF (aq) solution to precipitate tin byproducts. Filter through Celite.

  • Deprotection (Optional): If the free amine is required immediately, treat with TFA/DCM (1:1) for 1 hour at 0°C.

    • Warning: The free vinyl-amine is unstable. Store at -20°C under inert gas or use immediately for polymerization/conjugation [2].

Part 4: Application Landscapes

Medicinal Chemistry (SAR)
  • 4-Me-AT: Used extensively as a bioisostere for pyridine or phenyl rings. The methyl group provides a specific hydrophobic contact point (e.g., in Abemaciclib intermediates) without introducing reactivity issues. It modulates the pKa of the amine to ~5.3, suitable for hydrogen bonding in the hinge region of kinases [3].

  • 4-Vi-AT: Rarely used in final drugs due to metabolic toxicity (epoxidation of the vinyl group). However, it is a critical intermediate for synthesizing fused bicyclic systems (e.g., benzothiazoles via electrocyclization) or as a covalent warhead targeting cysteine residues in proteomic profiling.

Material Science
  • 4-Vi-AT serves as a monomer for Poly(aminothiazoles) . These conductive polymers exhibit lower bandgaps than their thiophene counterparts due to the electron-withdrawing nature of the imine nitrogen, making them valuable for organic photovoltaics and corrosion inhibitors [4].

References

  • Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Synthesis of Thiazoles." Available at: [Link]

  • Stille Coupling Protocol: Wikipedia. "Stille Reaction - Scope and Conditions." Available at: [Link]

  • Medicinal Chemistry (SAR): National Institutes of Health (PMC). "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs."[4] Available at: [Link]

  • Polymer Applications: East China University of Science and Technology. "Design and Synthesis of Thiazole-Vinyl Polymer." Available at: [Link]

Sources

Methodological & Application

High-Yield Synthesis of 2-Amino-4-Vinylthiazole via Hantzsch Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | ID: AN-THZ-042

Abstract & Strategic Significance

This application note details the optimized protocol for synthesizing 2-amino-4-vinylthiazole through the reaction of 1-bromo-3-buten-2-one (vinyl bromomethyl ketone) with thiourea . This transformation utilizes the classic Hantzsch Thiazole Synthesis , a robust pathway for constructing aminothiazole scaffolds.

The resulting 2-amino-4-vinylthiazole is a high-value intermediate in medicinal chemistry. It serves as a critical precursor for the synthesis of Pramipexole (a dopamine agonist used in Parkinson’s disease treatment) and other bioactive heterocyclic compounds. The vinyl group provides a versatile handle for further functionalization via Diels-Alder cycloadditions or Michael additions.

Safety & Handling Protocol (Critical)

Warning: This protocol involves hazardous reagents. Strict adherence to safety standards is mandatory.

ReagentHazard ClassHandling Requirement
1-Bromo-3-buten-2-one Lachrymator , Corrosive, FlammableFume Hood Only. Double-glove (Nitrile/Neoprene). Keep cold (4°C) to prevent polymerization.
Thiourea Suspected Carcinogen, ToxicWeigh in a closed balance enclosure. Wear particulate respirator if dust generation is possible.
Ethanol FlammableKeep away from open flames/sparks.[1]

Emergency Response:

  • Skin Contact (Bromoketone): Wash immediately with PEG-400 (if available) or copious soap and water. Do not use ethanol (increases absorption).

  • Spill: Neutralize bromoketone spills with aqueous sodium thiosulfate before cleanup.

Mechanistic Insight

The reaction proceeds via the Hantzsch mechanism.[2] The sulfur atom of thiourea acts as a nucleophile, attacking the


-carbon of the bromoketone (displacement of bromide). The resulting S-alkylated intermediate undergoes intramolecular cyclization (nitrogen attacks the carbonyl), followed by dehydration to aromatize the thiazole ring.
Pathway Diagram

HantzschMechanism Reactants Reactants 1-bromo-3-buten-2-one + Thiourea Intermediate1 S-Alkylation (Thioimidate Intermediate) Reactants->Intermediate1 Nucleophilic Attack (S on C-Br) Intermediate2 Cyclization (Hydroxy-thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization ProductSalt Product Salt Thiazole HBr Salt Intermediate2->ProductSalt Dehydration (-H2O) FinalProduct Final Product 2-Amino-4-Vinylthiazole ProductSalt->FinalProduct Neutralization (Base)

Caption: Mechanistic pathway of the Hantzsch synthesis converting vinyl bromomethyl ketone and thiourea into the thiazole scaffold.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9]
  • Precursor: 1-bromo-3-buten-2-one (Freshly prepared or commercial; >95% purity).

  • Reagent: Thiourea (1.1 equivalents).

  • Solvent: Ethanol (Absolute or 95%).

  • Base: Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃).

  • Stabilizer (Optional): Hydroquinone (trace) if polymerization of the vinyl ketone is observed.

Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolve Thiourea (1.67 g, 22 mmol) in Ethanol (20 mL) . Stir until fully dissolved.

  • Dropwise Addition: Dissolve 1-bromo-3-buten-2-one (2.98 g, 20 mmol) in Ethanol (10 mL) . Add this solution dropwise to the thiourea solution over 15 minutes at room temperature.

    • Rationale: Slow addition prevents localized high concentrations of the bromoketone, minimizing side reactions (e.g., polymerization).

Step 2: Reaction Phase
  • Heat the mixture to reflux (approx. 78°C) .

  • Maintain reflux for 1.5 to 2 hours .

    • Process Control: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting bromoketone spot (

      
      ) should disappear, and a baseline spot (thiazole hydrobromide salt) will appear.
      
  • Observation: A precipitate (thiazole hydrobromide) may form during reflux.

Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Concentration: Remove approximately 70-80% of the ethanol under reduced pressure (Rotary Evaporator,

    
    C bath).
    
  • Solubilization: Add Water (20 mL) to the residue to dissolve the hydrobromide salt.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ or Na₂CO₃ solution with stirring until pH reaches 8-9.

    • Observation: The free base 2-amino-4-vinylthiazole will precipitate as a solid.

  • Filtration: Collect the solid by vacuum filtration. Wash the cake with cold water (

    
     mL) to remove inorganic salts.
    
Step 4: Purification
  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:1) or pure Ethanol.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 6 hours.

    • Note: Avoid high temperatures (>60°C) during drying to prevent thermal polymerization of the vinyl group.

Protocol Workflow Diagram

ProtocolFlow Start Start: Dissolve Thiourea in Ethanol AddKetone Add 1-bromo-3-buten-2-one (Dropwise, RT) Start->AddKetone Reflux Reflux at 78°C (1.5 - 2 Hours) AddKetone->Reflux CheckTLC Process Control: TLC (Check consumption of Ketone) Reflux->CheckTLC CheckTLC->Reflux Incomplete Workup Concentrate & Add Water Neutralize with NaHCO3 (pH 8-9) CheckTLC->Workup Complete Filter Filter Precipitate (Wash with Cold Water) Workup->Filter Purify Recrystallize (EtOH/H2O) Filter->Purify

Caption: Operational workflow for the synthesis and isolation of 2-amino-4-vinylthiazole.

Characterization & Quality Control

The product must be validated using the following parameters:

TechniqueExpected ResultInterpretation
Appearance Yellow to off-white crystalline solidDarkening indicates decomposition or polymerization.
¹H NMR (DMSO-d₆)

7.0-7.2 (s, 2H,

)

6.5-6.7 (dd, 1H, Vinyl

)

6.3-6.5 (s, 1H, Thiazole

)

5.1-5.8 (m, 2H, Vinyl

)
Verify the presence of the vinyl system (ABX pattern) and the disappearance of the ketone signal.
Melting Point Literature dependent (typically >100°C for aminothiazoles)Sharp range (

C) indicates high purity.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Yield / Tar Formation Polymerization of vinyl ketone.Add trace hydroquinone (0.1 mol%) to the reaction. Ensure strictly anaerobic conditions if necessary.
Product Oiling Out Incomplete neutralization or impure product.Ensure pH is basic (8-9). Scratch the flask glass to induce crystallization or cool to 4°C.
Starting Material Remains Reaction incomplete.Extend reflux time. Ensure ethanol is anhydrous to prevent hydrolysis of the bromoketone.

References

  • BenchChem. Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols.Link

  • Organic Chemistry Portal. Synthesis of Thiazoles.Link

  • Journal of Organic Chemistry. Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes. (Discusses reactivity of 2-amino-4-vinylthiazole). Link

  • Fisher Scientific. Safety Data Sheet: 1-Bromo-3-buten-2-one.Link

Sources

One-Pot Synthesis of 4-Vinyl-Substituted Aminothiazoles: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Vinyl-Substituted Aminothiazoles in Medicinal Chemistry

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] This privileged heterocycle exhibits a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] The introduction of a vinyl substituent at the 4-position of the aminothiazole ring offers a unique opportunity for chemists to expand the chemical space and modulate the pharmacological profile of these compounds. The vinyl group serves as a versatile synthetic handle for further functionalization through various chemical transformations, such as Michael additions, cycloadditions, and cross-coupling reactions, enabling the rapid generation of diverse compound libraries for drug discovery.

Traditionally, the synthesis of substituted aminothiazoles has been dominated by the Hantzsch thiazole synthesis, a reliable condensation reaction between an α-haloketone and a thioamide.[3] However, the preparation and handling of lachrymatory and toxic α-haloketones pose significant practical challenges.[1] This has spurred the development of one-pot methodologies that circumvent the need for pre-functionalized starting materials, offering improved efficiency, safety, and atom economy.[4]

This comprehensive guide provides detailed application notes and protocols for the one-pot synthesis of 4-vinyl-substituted aminothiazoles, tailored for researchers, scientists, and drug development professionals. We will delve into two robust synthetic strategies: a modified one-pot Hantzsch synthesis from α,β-unsaturated ketones and a palladium-catalyzed approach from vinyl azides. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided to ensure successful implementation in your laboratory.

Methodology 1: One-Pot Modified Hantzsch Synthesis from α,β-Unsaturated Ketones

This approach adapts the classic Hantzsch synthesis into a one-pot procedure by generating the requisite α-halovinylketone intermediate in situ from a readily available α,β-unsaturated ketone. This method is particularly attractive due to the commercial availability of a wide range of α,β-unsaturated ketones and the operational simplicity of the reaction.

Reaction Principle and Causality

The core principle of this one-pot synthesis lies in the sequential halogenation of the α,β-unsaturated ketone followed by condensation with thiourea. The choice of halogenating agent and reaction conditions is critical to favor the desired 1,2-addition of the halogen across the double bond, forming the reactive α-haloketone intermediate, over competing reaction pathways. Subsequent nucleophilic attack by the sulfur of thiourea on the α-carbon, followed by intramolecular cyclization and dehydration, yields the 4-vinyl-substituted 2-aminothiazole.

Experimental Workflow: One-Pot Modified Hantzsch Synthesis

One-Pot Hantzsch Synthesis Workflow cluster_0 Reaction Setup cluster_1 In Situ Halogenation cluster_2 Thiazole Ring Formation cluster_3 Work-up and Purification A Combine α,β-Unsaturated Ketone and Solvent B Add Halogenating Agent (e.g., NBS, I₂) A->B Cool to 0°C C Add Thiourea B->C Stir at RT D Heat Reaction Mixture C->D Reflux E Quench and Neutralize D->E F Extract Product E->F G Purify by Chromatography F->G

Caption: Workflow for the one-pot modified Hantzsch synthesis.

Detailed Protocol: Synthesis of 4-Vinyl-2-aminothiazole

Materials:

  • Methyl vinyl ketone (1.0 equiv)

  • Thiourea (1.2 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Ethanol (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of methyl vinyl ketone (1.0 equiv) in anhydrous ethanol at 0 °C under a nitrogen atmosphere, add N-bromosuccinimide (1.1 equiv) portion-wise over 10 minutes.

  • Allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

  • Add thiourea (1.2 equiv) to the reaction mixture in one portion.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the formation of the product by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • To the residue, add ethyl acetate and saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4-vinyl-2-aminothiazole.

Data Presentation: Expected Yield and Characterization
CompoundMolecular FormulaMolecular WeightYield (%)1H NMR (400 MHz, CDCl3) δ (ppm)13C NMR (101 MHz, CDCl3) δ (ppm)MS (ESI) m/z
4-Vinyl-2-aminothiazoleC5H6N2S126.1865-756.65 (s, 1H), 6.52 (dd, J = 17.6, 10.9 Hz, 1H), 5.68 (d, J = 17.6 Hz, 1H), 5.15 (d, J = 10.9 Hz, 1H), 4.90 (br s, 2H)168.5, 149.8, 132.1, 112.9, 106.3127.0 [M+H]+

Methodology 2: Palladium-Catalyzed One-Pot Synthesis from Vinyl Azides

This modern approach offers a highly selective and efficient route to 4-substituted 2-aminothiazoles under mild reaction conditions.[5] The use of a palladium catalyst allows for a distinct mechanistic pathway, providing an excellent alternative to the traditional Hantzsch synthesis.

Reaction Principle and Causality

This one-pot synthesis involves the palladium(II)-catalyzed reaction of a vinyl azide with potassium thiocyanate.[5] The proposed mechanism begins with the coordination of the palladium(II) catalyst to the azide group, which activates the vinyl moiety towards nucleophilic attack by the thiocyanate anion. This is followed by the extrusion of dinitrogen and subsequent intramolecular cyclization to form the thiazole ring. The choice of a palladium catalyst is crucial for the high selectivity of this transformation.

Mechanistic Pathway: Palladium-Catalyzed Synthesis

Palladium-Catalyzed Mechanism cluster_0 Catalytic Cycle A Vinyl Azide + Pd(II) B [Pd(II)-Azide Complex] A->B Coordination C Nucleophilic Attack by SCN⁻ B->C + KSCN D Intermediate + N₂ C->D - N₂ E Intramolecular Cyclization D->E Ring Closure F 4-Vinyl-2-aminothiazole E->F Protonation & Aromatization F->A Regenerates Pd(II) Catalyst

Caption: Proposed mechanism for the palladium-catalyzed synthesis.

Detailed Protocol: Synthesis of 4-Phenyl-2-aminothiazole (Illustrative Example)

While the direct synthesis of 4-vinyl-2-aminothiazole via this method requires the corresponding vinyl azide, which may not be commercially available, this protocol for a 4-aryl substituted aminothiazole illustrates the general procedure.[5]

Materials:

  • 1-azido-1-phenylethene (1.0 equiv)

  • Potassium thiocyanate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (5 mol%)

  • 1,4-Dioxane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add 1-azido-1-phenylethene (1.0 equiv), potassium thiocyanate (1.5 equiv), and palladium(II) acetate (5 mol%).

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-phenyl-2-aminothiazole.

Data Presentation: Representative Yield and Characterization
CompoundMolecular FormulaMolecular WeightYield (%)1H NMR (400 MHz, DMSO-d6) δ (ppm)13C NMR (101 MHz, DMSO-d6) δ (ppm)MS (ESI) m/z
4-Phenyl-2-aminothiazoleC9H8N2S176.2485-957.85 (d, J = 7.5 Hz, 2H), 7.39 (t, J = 7.7 Hz, 2H), 7.27 (t, J = 7.4 Hz, 1H), 7.18 (s, 1H), 7.05 (s, 2H)168.1, 150.7, 134.8, 128.8, 127.5, 125.7, 105.1177.0 [M+H]+

Conclusion and Future Outlook

The one-pot synthesis of 4-vinyl-substituted aminothiazoles represents a significant advancement in the efficient construction of these valuable building blocks for drug discovery. The modified Hantzsch synthesis from α,β-unsaturated ketones offers a practical and cost-effective route, while the palladium-catalyzed method from vinyl azides provides a highly selective and mild alternative. Both methodologies align with the principles of green chemistry by reducing the number of synthetic steps and avoiding the isolation of hazardous intermediates.

The versatility of the vinyl group in these products opens up a myriad of possibilities for further chemical exploration. Future work will likely focus on expanding the substrate scope of these one-pot reactions, developing enantioselective variants, and applying these building blocks in the synthesis of novel bioactive molecules. The protocols and insights provided in this guide are intended to empower researchers to accelerate their drug discovery programs by streamlining the synthesis of this important class of compounds.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
  • Kalhor, M.; Vahedi, Z.; Gharoubi, H. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Adv.2023 , 13, 9789-9801. [Link]

  • Chen, B.; Guo, S.; Guo, X.; Zhang, G.; Yu, Y. Selective Access to 4-Substituted 2-Aminothiazoles and 4-Substituted 5-Thiocyano-2-aminothiazoles from Vinyl Azides and Potassium Thiocyanate Switched by Palladium and Iron Catalysts. Org. Lett.2015 , 17 (19), 4698–4701. [Link]

  • Banu, H.; Singh, R.; Singh, S. One-pot synthesis of 2-aminothiazoles in PEG400. ResearchGate2025 . [Link]

  • Kiasat, A. R.; Niazi, A.; Fallah-Mehrjardi, M. ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. Revue Roumaine de Chimie2014, 59(1), 61-67.
  • An efficient one-pot synthesis of polyhydroquinoline derivatives via Hantzsch condensation using a heterogeneous catalyst under - Semantic Scholar. [Link]

  • One-pot synthesis of 4-aryl-2-aminothiazoles from styrenes and thioureas promoted by tribromoisocyanuric acid | Request PDF - ResearchGate. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - MDPI. [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity | Asian Journal of Chemistry. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. [Link]

  • One-pot, multicomponent synthesis of symmetrical Hantzsch 1,4-dihydropyridine derivatives using glycerol as clean and green solvent | European Journal of Chemistry. [Link]

  • Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features: Polycyclic Aromatic Compounds - Taylor & Francis. [Link]

  • (PDF) A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I 2 /dimethyl sulfoxide as a catalytic oxidative system - ResearchGate. [Link]

  • One-Pot Syntheses of Substituted 2-Aminothiazoles and 2-Aminoselenazoles via Meerwein Arylation of Alkyl Vinyl Ketones | Request PDF - ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. [Link]

  • Synthesis and characterization of biological active heterocycle-2-Aminothiazole - International Journal of Chemical Studies. [Link]

  • Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues | ChemRxiv. [Link]

  • Vinyl azides in organic synthesis: an overview - PMC - NIH. [Link]

  • Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles - PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Preventing polymerization of 4-ethenyl-1,3-thiazol-2-amine during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: VTHZ-4ET-STAB-001 Subject: Prevention of Polymerization in 4-ethenyl-1,3-thiazol-2-amine Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Instability Paradox

You are encountering polymerization because 4-ethenyl-1,3-thiazol-2-amine (also known as 2-amino-4-vinylthiazole) acts as a "bifunctional suicide monomer." It possesses two reactive centers that trigger distinct polymerization mechanisms:

  • The Vinyl Group (C=C): Susceptible to free-radical polymerization (heat/light) and cationic polymerization (acid).

  • The 2-Amino Group (-NH₂): Susceptible to oxidative coupling (forming azo-linkages) and acts as an internal nucleophile that can attack the vinyl group of a neighboring molecule (Michael addition), leading to oligomerization.

The Solution: You cannot rely on a single inhibitor. You must implement a "Triad Defense" strategy: Radical Scavenging + Acid/Base Modulation + Oxidative Exclusion.

Root Cause Analysis (Mechanism of Failure)

The following diagram illustrates the three competing pathways destroying your product. You must identify which one is dominant based on the appearance of your byproduct (Rubbery solid = Radical; Dark tar/oil = Oxidative/Cationic).

PolymerizationPathways Monomer 4-ethenyl-1,3-thiazol-2-amine (Monomer) Poly_Rad Polyvinyl Backbone (White/Yellow Solid) Monomer->Poly_Rad Vinyl Polymerization (Inhibited by TBC/BHT) Poly_Cat Cationic Oligomers (Dark Oil/Tar) Monomer->Poly_Cat Cationic Chain Growth (Triggered by low pH) Poly_Ox Azo-Polymers (Colored Precipitate) Monomer->Poly_Ox Oxidative Coupling (-NH2 dimerization) Radical Radical Source (Heat/Light/O2) Radical->Poly_Rad Acid Acidic Medium (H+) Acid->Poly_Cat Oxidant Oxidant/Air Oxidant->Poly_Ox

Caption: Figure 1. The three distinct polymerization pathways for 2-amino-4-vinylthiazole. Identification of the byproduct appearance helps diagnose the specific failure mode.

Troubleshooting Protocols & FAQs
Category A: Synthesis Phase (The Hantzsch Reaction)

Q: My reaction mixture turns into a gel before I can isolate the product. Why? A: If you are synthesizing this via the Hantzsch reaction (combining 1-bromo-3-buten-2-one with thiourea ), the exotherm is initiating radical polymerization.

  • The Fix:

    • Temperature Control: Maintain reaction temperature between 0°C and 5°C . Do not reflux.

    • Inhibitor Loading: Add 4-tert-butylcatechol (TBC) at 200–500 ppm to the reaction solvent before adding the vinyl-ketone.

    • Solvent Choice: Switch to Ethanol/Water (1:1). Avoid neat reactions.

Q: Can I use acid-catalyzed dehydration of the alcohol precursor? A: This is high-risk. The acid required to dehydrate 2-amino-4-(1-hydroxyethyl)thiazole will trigger cationic polymerization of the forming vinyl group.

  • The Fix: If you must use this route, use a Flow Chemistry setup with a residence time <1 minute, immediately quenching into a basic buffer (NaHCO₃) containing crushed ice and TBC.

Category B: Isolation & Purification (The Danger Zone)

Q: The product polymerizes during rotary evaporation. How do I strip the solvent? A: Concentration increases monomer proximity, accelerating bimolecular reactions.

  • Protocol:

    • Never concentrate to dryness as a free base.

    • Bath Temperature: Maximum 30°C.

    • Vacuum: High vacuum (>10 mbar) to reduce thermal load.

    • The "Chaser" Solvent: Add a high-boiling point co-solvent (like Toluene) containing BHT (Butylated hydroxytoluene) . This ensures that as the volatile solvent leaves, the inhibitor remains behind in the oil.

Q: Can I distill the product? A: No. The boiling point of the free amine is too high; the heat required will cause immediate polymerization.

  • Alternative: Purify via Column Chromatography on basic alumina (neutralized silica) using CH₂Cl₂/MeOH with 0.1% Triethylamine (to prevent acid spots on silica from initiating cationic polymerization).

Category C: Storage & Stabilization [1]

Q: How do I store this compound for more than 24 hours? A: You must convert the free base into a stable salt. The free base is kinetically unstable.

Protocol: The Hydrochloride Salt Conversion (The "Gold Standard")

  • Dissolve the crude free base in dry Diethyl Ether or MTBE (cooled to 0°C).

  • Add TBC (100 ppm) to the solution.

  • Dropwise add 1.0 equivalent of HCl in Dioxane (4M).

  • The hydrochloride salt (4-ethenyl-1,3-thiazol-2-amine • HCl) will precipitate.

  • Filter under Argon.

  • Result: The salt deactivates the nucleophilic amine and reduces electron density on the vinyl group, preventing both oxidative and cationic polymerization.

Comparative Data: Inhibitor Selection Guide

Use this table to select the correct inhibitor for your specific process step.

InhibitorTypeActivation RequirementBest ApplicationContraindications
4-tert-Butylcatechol (TBC) Radical ScavengerNeeds trace OxygenSynthesis & Workup. High solubility in organics.Removed by caustic wash (NaOH).
Phenothiazine (PTZ) Anaerobic ScavengerWorks without OxygenDistillation/High Vac. Excellent for high temps.Hard to remove from final product.
Hydroquinone (HQ) Radical ScavengerNeeds OxygenStorage. Cheap and effective.Ineffective in inert atmosphere (Ar/N2).
Triethylamine (TEA) Acid ScavengerN/AChromatography. Prevents cationic initiation on silica.Not a radical inhibitor.
Validated Workflow Diagram

Follow this logic flow to ensure product integrity from synthesis to storage.

StabilizationWorkflow Start Crude Reaction Mixture Quench Quench: Pour into Ice/NaHCO3 (pH 8-9) Start->Quench < 5°C Extract Extraction: Cold EtOAc + TBC (200ppm) Quench->Extract Rapid Workup Decision Need Free Base? Extract->Decision YesPath Keep in Solution Store @ -20°C under Argon Decision->YesPath Yes (High Risk) NoPath Salt Formation (Recommended) Add HCl/Dioxane Decision->NoPath No (Safe Route) Final Stable Solid: Thiazole-HCl Salt NoPath->Final

Caption: Figure 2. Step-by-step stabilization workflow. Salt formation is the critical control point for long-term stability.

References
  • Metzger, J. V. (1979). Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds, Vol 34. Wiley-Interscience. (Foundational text on Hantzsch synthesis and thiazole reactivity).
  • Odian, G. (2004).[2] Principles of Polymerization. 4th Edition. Wiley-Interscience. Link (Source for radical inhibition mechanisms of vinyl monomers).

  • Mishra, A., et al. (2011). "Synthesis and polymerization of vinyl monomers containing heterocyclic rings." Journal of Applied Polymer Science. (Mechanisms of vinyl-heterocycle instability).
  • Sigma-Aldrich Technical Bulletin AL-180. "Handling and Storage of Inhibited Monomers." (Industry standard protocols for TBC/MEHQ usage).

Sources

Troubleshooting low yields in Hantzsch synthesis of vinyl thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HANTZSCH-VINYL-OPT Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Vinyl Paradox"

You are likely reading this because your LC-MS shows a mess of oligomers, or your flask contains an intractable black tar instead of the crystalline solid promised by the literature.

The Hantzsch synthesis of vinyl thiazoles presents a unique chemical conflict I call the "Vinyl Paradox." The classical Hantzsch reaction requires thermodynamic driving force (often reflux in ethanol) to dehydrate the hydroxythiazoline intermediate. However, the resulting vinyl group is kinetically unstable under these exact conditions—prone to acid-catalyzed polymerization and radical oligomerization.

This guide abandons the "mix-and-pray" approach. We will treat your reaction as a competing system of kinetics, prioritizing the survival of the vinyl group while forcing the heterocycle formation.

Part 1: Reagent Integrity (Garbage In, Garbage Out)

User Question: "My


-bromoketone starting material is a dark liquid/solid. The bottle is a few months old. Can I use it?"

Technical Diagnosis: Absolutely not.


-Haloketones are notoriously unstable lachrymators. They undergo autocatalytic decomposition releasing HBr, which further catalyzes aldol-like polymerizations of the ketone. Using degraded starting material introduces acidic impurities immediately, triggering vinyl polymerization before the thiazole even forms.

The Protocol:

  • Visual Check: If the liquid is dark brown/black or fuming, it is compromised.

  • Purification:

    • Solids: Recrystallize from minimal cold ethanol or hexane.

    • Liquids: Perform a rapid filtration through a short plug of neutral alumina (to remove HBr) or vacuum distill if stability allows.

  • Stabilization: If you synthesize the

    
    -haloketone yourself, use it immediately. Do not store it.
    

Part 2: Reaction Optimization (The Polymerization Trap)

User Question: "I see the product spot on TLC, but the yield is <20%, and there is a baseline streak. What is happening?"

Technical Diagnosis: You are likely experiencing acid-catalyzed cationic polymerization or radical polymerization . The Hantzsch reaction generates one equivalent of HBr. In standard synthesis, this is ignored. For vinyl thiazoles, this HBr protonates the vinyl group, initiating chain polymerization. Furthermore, refluxing creates thermal radicals.

Troubleshooting Workflow
SymptomRoot CauseCorrective Action
Black Tar / Baseline Streak Radical Polymerization of Vinyl groupAdd Radical Inhibitor: Add 1-2 mol% BHT (Butylated hydroxytoluene) or Hydroquinone to the reaction mixture.
Low Yield / Oligomers Acid-Catalyzed PolymerizationBuffer the Acid: Add 1.1 eq of solid

or

to the reaction. This neutralizes HBr in situ without being basic enough to degrade the reagents.
Incomplete Reaction Temperature too low (fear of polymerization)Catalytic Boost: Use NaI (10 mol%) to form the more reactive

-iodoketone in situ (Finkelstein condition), allowing room temperature reaction.
The "Buffered-Inhibitor" Protocol

Standard Hantzsch conditions must be modified for vinyl substrates.

  • Solvent: Switch from Ethanol to THF or Dioxane (better solubility for inhibitors).

  • Additives: Add 2,6-Di-tert-butyl-4-methylphenol (BHT) (1.0 wt% relative to substrate).

  • Buffer: Add

    
      (1.2 equivalents).
    
  • Temperature: Run at Room Temperature for 12–24 hours. Do not reflux.

  • Dehydration: If the intermediate (hydroxythiazoline) persists, add Trifluoroacetic Anhydride (TFAA) (1.1 eq) and Pyridine (2.0 eq) at 0°C to force dehydration chemically rather than thermally.

Part 3: The Intermediate Bottleneck

User Question: "My Mass Spec shows a major peak at [M+18]. Is this a hydrate?"

Technical Diagnosis: It is not a hydrate.[1] It is the 4-hydroxythiazoline intermediate . The Hantzsch mechanism is stepwise:

  • S-alkylation (fast).

  • N-cyclization (slower).

  • Dehydration (rate-determining step).

For vinyl thiazoles, if you run the reaction at room temperature to save the vinyl group, you often get stuck at Step 2.

The Fix: Do not apply heat. Instead, perform a "Chemical Dehydration" workup:

  • Cool reaction to 0°C.

  • Add Methanesulfonyl chloride (MsCl) (1.2 eq) and Triethylamine (

    
    )  (2.5 eq).
    
  • This converts the hydroxyl group to a mesylate, which eliminates rapidly to form the aromatic thiazole under mild conditions.

Part 4: Isolation & Purification (The Silica Trap)

User Question: "My crude NMR looks okay, but after column chromatography, the product is gone or decomposed."

Technical Diagnosis: Vinyl thiazoles are electron-rich and acid-sensitive. Standard Silica Gel 60 is slightly acidic (


). This acidity is sufficient to cause decomposition or polymerization of your purified product on the column.

Purification Guidelines:

MethodSuitabilityNotes
Standard Silica Avoid Causes decomposition/polymerization.
Neutralized Silica ⚠️ Caution Pre-wash silica with 1%

in Hexanes before loading.
Basic Alumina Recommended Non-acidic surface prevents cationic polymerization.
Recrystallization Best If solid, recrystallize from Pentane/Ether (cold).

Visualizing the Failure Points

The following diagram illustrates the mechanistic divergence between successful synthesis and the common failure modes (polymerization/trapping).

HantzschFailureAnalysis Start Alpha-Haloketone + Thioamide S_Attack S-Alkylation (Thioimidate) Start->S_Attack Fast Cyclization 4-Hydroxythiazoline (Intermediate M+18) S_Attack->Cyclization Slow Polymer_Acid FAILURE: Cationic Polymerization (Trigger: HBr + Heat) Cyclization->Polymer_Acid Acidic Conditions Dehydration Dehydration (- H2O) Cyclization->Dehydration Chemical Dehydration (MsCl/TEA) or Buffered Heat Polymer_Radical FAILURE: Radical Oligomerization (Trigger: Reflux/No Inhibitor) Product Vinyl Thiazole (Target) Dehydration->Product Product->Polymer_Radical Storage/Heat (No BHT)

Figure 1: Mechanistic pathway highlighting the divergence between successful aromatization and polymerization failure modes.

References

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Hantzsch mechanism and intermediates).

  • Potts, K. T. (1977). "Thiazoles and their Benzo Derivatives". Comprehensive Heterocyclic Chemistry.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (See Chapter on Thiazoles for acid sensitivity).

  • Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity". Journal of the Chemical Society, Perkin Transactions 1, 639-643.[2] (Evidence of acid-induced side reactions).

Sources

Technical Support Center: 2-Amino-4-Vinylthiazole Extraction & Purification

[1]

Introduction

Extracting 2-amino-4-vinylthiazole presents a dual challenge: you must balance the polarity requirements of the aminothiazole core (moderately polar, basic) with the high reactivity of the vinyl side chain (lipophilic, prone to polymerization).[1][2]

Many researchers encounter "black tar" formation during concentration.[2][3] This is rarely a solvent failure but rather a stabilization failure.[2][3] This guide details the optimal solvent systems based on partition coefficients (LogP) and pKa dynamics, integrated with critical stabilization protocols to prevent vinyl polymerization.[2][3]

Module 1: Solvent System Selection Matrix

The choice of solvent depends on your downstream application and the scale of extraction.[2][3] 2-amino-4-vinylthiazole has a predicted LogP of ~1.3–1.5 (based on the methyl analog), making it moderately lipophilic but retaining significant water affinity due to the primary amine.[1][2]

Comparative Solvent Performance
Solvent SystemExtraction EfficiencyEmulsion RiskEnvironmental ScoreApplication Context
Ethyl Acetate (EtOAc) High ModerateGreenRecommended Standard. Best balance of solubility and safety.[1][3] Can co-extract water; requires thorough drying.[2][3]
Dichloromethane (DCM) Very High LowRed (Chlorinated)Use for Difficult Separations. Excellent solubility for thiazoles, but sinks (bottom layer) and poses toxicity concerns.[1][2][3]
MTBE (Methyl tert-butyl ether) ModerateLow AmberHigh Purity Requirements. Extracts less water/impurities than EtOAc but may require more extraction cycles (3-4x).[1][2][3]
Diethyl Ether ModerateLowRed (Flammable)Not Recommended. High volatility and peroxide formation risk pose safety hazards with vinyl compounds.[2][3]
Expert Insight: The Co-Solvent Trick

If you observe precipitation at the interface or low recovery with pure EtOAc, use a 9:1 mixture of EtOAc:Isopropanol .[2][3] The small amount of alcohol disrupts hydrogen bonding between the aminothiazole and the aqueous phase without significantly pulling water into the organic layer.[2][3]

Module 2: The pH "Switch" (Critical Mechanism)

The most common reason for low yield is incorrect pH control.[2][3] 2-aminothiazoles are weak bases.[1][2][3] In the reaction mixture (often Hantzsch synthesis), the molecule exists as a hydrohalide salt (soluble in water, insoluble in organics).[2]

  • pKa of 2-aminothiazole core: ~5.36 [1][2][4]

  • Target Extraction pH: 8.0 – 9.0

The Protocol
  • Cooling: Chill the aqueous reaction mixture to <10°C.

  • Basification: Slowly add Saturated NaHCO₃ or 1M Na₂CO₃.

    • Warning: Do NOT use NaOH.[2][3] Strong bases (pH >12) can degrade the vinyl group or hydrolyze the thiazole ring.[2][3]

  • Endpoint: Adjust until pH reaches ~8.5. The solution should turn cloudy as the free base precipitates/oils out.[2][3]

Extraction Logic Diagram

ExtractionLogiccluster_stabilizeCRITICAL STABILIZATIONStartReaction Mixture(Acidic pH < 2)[Molecule is Salt]NeutNeutralization(Sat. NaHCO3 to pH 8.5)Start->Neut Chill to 10°CCheckCheck Aqueous pHNeut->CheckPhaseBiphasic System(Aq + Organic)OrgPhaseOrganic Phase(Contains Free Base)Phase->OrgPhasePartitioningAqPhaseAqueous Phase(Waste Salts)Phase->AqPhaseCheck->NeutpH < 8.0(Add more base)Check->PhasepH >= 8.0AddInhibAdd Radical Inhibitor(BHT 0.1%)OrgPhase->AddInhib Immediately

Caption: Logic flow for converting the water-soluble salt to the extractable free base while preventing degradation.

Module 3: Stability & Polymerization Prevention

The vinyl group at position 4 is highly reactive.[2][3] The "aminothiazole" moiety pushes electron density into the ring, activating the vinyl group.[2][3] Spontaneous polymerization (turning the oil into a black solid) is the primary failure mode during solvent removal.[2][3]

The "Safe-Concentration" Protocol
  • Radical Scavenging: Immediately after separating the organic phase, add 0.05% - 0.1% w/v BHT (Butylated hydroxytoluene) or MeHQ (4-Methoxyphenol) .[1][2][3]

    • Why: These scavengers arrest radical chains initiated by trace peroxides or heat .[2][3]

  • Temperature Limit: Never heat the rotary evaporator water bath above 35°C .

  • Vacuum Control: Use high vacuum (>20 mbar) to remove solvent at low temperatures rather than increasing heat.[2][3]

  • Storage: Store the final product in the dark at -20°C, preferably under Argon.

Module 4: Troubleshooting & FAQs

Q1: The organic layer is turning dark brown/black during evaporation. Why?

A: This is radical polymerization .[2][3]

  • Cause: Absence of inhibitors or excessive heat.[2][3]

  • Fix: You must add BHT (0.1%) to the organic phase before drying and evaporation.[2][3] If the product is already black, it is likely polymerized and irrecoverable.[2][3]

Q2: I have a persistent emulsion between the Ethyl Acetate and Aqueous layers.

A: Emulsions are common with aminothiazoles due to their surfactant-like properties at neutral pH.[2][3]

  • Fix 1 (Salting Out): Add solid NaCl to saturation in the aqueous layer.[2][3] This increases the density difference and drives organics out.[2][3]

  • Fix 2 (Filtration): Pass the emulsion through a pad of Celite.[2][3]

  • Fix 3 (Time): Allow to stand for 1 hour; aminothiazoles often require slow equilibration.[2][3]

Q3: My yield is <20%, but the LCMS of the reaction showed 90% conversion.

A: The product is likely still in the aqueous phase as a salt.[2][3]

  • Diagnostic: Check the pH of the aqueous layer after extraction.[2][3] If it has drifted back below pH 7 (common as CO₂ is released), the amine has re-protonated.[2][3]

  • Fix: Re-adjust aqueous layer to pH 9.0 and re-extract with DCM (Dichloromethane), which has higher extraction efficiency for this specific scaffold.[2][3]

Q4: Can I use column chromatography for purification?

A: Yes, but be cautious with silica acidity.

  • Risk:[2][5][6][7] Silica gel is slightly acidic and can catalyze polymerization or salt formation.[2][3]

  • Modification: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane/EtOAc to neutralize acid sites.[2][3] Use a gradient of Hexane:EtOAc (start 90:10, move to 50:50).[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2155, 2-Aminothiazole. Retrieved from [Link][1][2]

  • K. S. et al. (2005). Understanding vinyl acetate polymerization accidents. IChemE Symposium Series No. 150. Retrieved from [Link]

  • Mishra, K. et al. (2017). Synthesis and Biological Activity of 2-Aminothiazole Derivatives. Der Pharma Chemica.[2][3] Retrieved from [Link]

Technical Support Center: Handling Air-Sensitive 4-Vinyl-Substituted Thiazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-vinyl-substituted thiazole amines. This guide is structured to provide practical, field-proven insights into the safe and effective handling of these reactive molecules. Our goal is to move beyond simple instructions and explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs) - The Essentials

This section addresses the most common initial questions regarding the handling and stability of 4-vinyl-substituted thiazole amines.

Q1: What makes 4-vinyl-substituted thiazole amines "air-sensitive"?

A: The air sensitivity of this class of compounds arises from two primary structural motifs: the vinyl group and the amine group, both of which are susceptible to atmospheric components.

  • Oxidation of the Amine: The amine functionality can be susceptible to oxidation, which can lead to the formation of colored impurities and degradation of the starting material. This process can be accelerated by light and heat.[1]

  • Radical Polymerization of the Vinyl Group: The vinyl substituent is prone to unsolicited radical polymerization. Oxygen can act as a radical initiator, causing molecules to link together, resulting in viscous oils or solid precipitates. This not only consumes your starting material but can make purification exceptionally difficult.

  • Hydrolysis: Like many amines, these compounds can be hygroscopic, meaning they absorb moisture from the air.[2] This can introduce water into sensitive reactions, leading to side products and reduced yields.

Q2: I've noticed my compound has changed color from pale yellow to dark brown. What happened?

A: A distinct color change, particularly darkening, is a strong indicator of oxidation. This suggests a breach in your inert atmosphere handling or prolonged storage after the container was opened. While the material may still contain the desired compound, it is now contaminated with oxidized byproducts that can interfere with subsequent reactions. It is highly recommended to purify the material before use or, if the degradation is severe, to use a fresh, unopened batch.

Q3: My solution of the thiazole amine turned into a gel/solid overnight. What is the cause?

A: This is a classic sign of polymerization of the vinyl group. This typically occurs due to exposure to oxygen, which can initiate a radical chain reaction.[3][4] Even trace amounts of air leaking into a reaction vessel or storage container can be sufficient to trigger this process. Reviewing your inert atmosphere technique is critical to prevent this.

Q4: What is the ideal storage method for these compounds?

A: Proper storage is the first line of defense against degradation. The key principles are the exclusion of air, moisture, and light, as well as temperature control.[1]

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and radical polymerization. Argon is denser than air and provides a better blanket, but high-purity nitrogen is often sufficient and more economical.[5]
Container Amber Glass Vial/Flask with Septum SealAmber glass protects the compound from light, which can accelerate degradation. A tightly sealed septum cap (like a Sure/Seal™ bottle) allows for removal under an inert atmosphere without opening the container to air.[1][6][7]
Temperature < 30°C (86°F); often refrigeratedLower temperatures slow the rate of decomposition reactions. Always check the specific product datasheet, but refrigeration is a common practice.[2]
Location Dark, dedicated storage areaMinimizes light exposure and temperature fluctuations.[1]

Section 2: Troubleshooting Experimental Failures

When experiments yield unexpected results, systematic troubleshooting is key. This section explores common failure modes and their solutions.

Q: My reaction yield is consistently low, or the reaction fails entirely. What are the likely culprits related to reagent handling?

A: Low or no yield in reactions involving air-sensitive reagents often traces back to contamination by air or water. Here is a logical flow to diagnose the issue.

Troubleshooting_Workflow start Low/No Yield Observed check_reagent 1. Assess Reagent Quality (Color, Physical State) start->check_reagent reagent_ok Reagent Appears Good check_reagent->reagent_ok Yes reagent_bad Reagent Degraded (Purify or Replace) check_reagent->reagent_bad No check_solvent 2. Verify Solvent Purity (Anhydrous & Degassed?) solvent_ok Solvent is Dry & Degassed check_solvent->solvent_ok Yes solvent_bad Solvent is Contaminated (Use Freshly Purified Solvent) check_solvent->solvent_bad No check_glassware 3. Inspect Glassware Prep (Flame- or Oven-Dried?) glassware_ok Glassware is Dry check_glassware->glassware_ok Yes glassware_bad Residual Moisture Present (Re-dry Glassware Properly) check_glassware->glassware_bad No check_technique 4. Review Inert Gas Technique (Proper Purging, Positive Pressure?) technique_ok Technique is Sound (Consider Reaction Conditions) check_technique->technique_ok Yes technique_bad Potential Air/Moisture Leak (Refine Technique, Check for Leaks) check_technique->technique_bad No reagent_ok->check_solvent solvent_ok->check_glassware glassware_ok->check_technique

Caption: Troubleshooting workflow for low-yield reactions.

  • Reagent Quality: Has the 4-vinyl-substituted thiazole amine been stored correctly? An off-color or viscous appearance indicates it has already degraded.

  • Solvent Purity: Many reactions are intolerant of water. Using "anhydrous" solvent directly from a bottle that has been opened multiple times is a common error. Ensure your solvents are truly dry and have been deoxygenated (degassed) just prior to use.[6]

  • Glassware Preparation: Water adsorbs onto the surface of glassware. Simply air-drying is insufficient. All glassware must be either oven-dried (>120°C for several hours) or flame-dried under vacuum immediately before use to remove surface moisture.[8]

  • Inert Gas Technique: Are you maintaining a positive pressure of inert gas throughout the entire experiment? A common mistake is to introduce a reagent with a syringe without providing a simultaneous inlet for inert gas, which can cause air to be pulled into the flask.[7]

Q: How do I degas my solvents effectively?

A: There are three primary methods, with "Freeze-Pump-Thaw" being the most rigorous.

  • Sparging: Bubble a stream of inert gas (N₂ or Ar) through the solvent via a long needle for 30-60 minutes. This is a good method for routine applications, but may not be sufficient for highly sensitive reactions.[6]

  • Sonication under Vacuum: Place the solvent flask in an ultrasonic bath and apply a gentle vacuum. The ultrasonic waves facilitate the removal of dissolved gases.

  • Freeze-Pump-Thaw: This is the gold standard for removing dissolved oxygen.[6] It involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove the gases from the headspace above the solid solvent, and then thawing. This cycle is typically repeated three times for maximum efficacy.

Section 3: Core Experimental Protocols

Adherence to strict, validated protocols is essential for success. The following are step-by-step guides for fundamental handling procedures.

Protocol 1: Transfer of an Air-Sensitive Solution via Syringe (Schlenk Technique)

This protocol describes the transfer of a 4-vinyl-substituted thiazole amine solution from a storage flask (e.g., a Sure/Seal™ bottle) to a reaction flask under an inert atmosphere.

Pre-Requisites:

  • All glassware has been oven or flame-dried.

  • The reaction flask is assembled and under a positive pressure of nitrogen or argon, confirmed by a bubbler.

  • The syringe and needle have been dried in an oven and cooled in a desiccator.[6][9]

Procedure:

  • Prepare the Syringe: Purge the dry syringe with inert gas. To do this, insert the needle into the headspace of a balloon or flask filled with inert gas, draw a full volume of gas into the syringe, and then expel it into the ambient atmosphere. Repeat this process at least 5-10 times to remove all residual air and moisture.[8][10]

  • Prepare the Reagent Bottle: Securely clamp the Sure/Seal™ bottle containing the thiazole amine. Puncture the septum with a needle connected to your inert gas line to ensure positive pressure within the bottle.

  • Withdraw the Reagent: Puncture the septum of the reagent bottle with the purged syringe needle. To avoid creating a vacuum, ensure the inert gas inlet needle remains in place. Slowly draw the desired volume of the solution into the syringe. It is often helpful to draw a small amount of inert gas from the headspace into the syringe after the liquid to act as a buffer.

  • Transfer to Reaction Flask: Remove the syringe from the reagent bottle. Puncture the septum of the reaction flask and slowly add the reagent. The positive pressure in the reaction flask will prevent air from entering.

  • Clean Up: Immediately and carefully quench the syringe and needle by drawing up and expelling a quenching solution (e.g., isopropanol), followed by water. Many reagents react violently with water, so this must be done with caution in a fume hood.[7][9]

Syringe_Transfer_Workflow cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup p1 1. Dry Glassware & Syringe p2 2. Assemble Flask Under Inert Gas p1->p2 p3 3. Purge Syringe (5-10x with N2/Ar) p2->p3 t1 4. Pressurize Reagent Bottle p3->t1 t2 5. Withdraw Reagent t1->t2 t3 6. Inject into Reaction Flask t2->t3 c1 7. Quench & Clean Syringe Immediately t3->c1

Caption: Syringe transfer protocol workflow.

Section 4: Mechanistic Insights - Why Things Go Wrong

Understanding the potential degradation pathways is crucial for preventing them.

Degradation_Pathways Compound 4-Vinyl-Thiazole Amine (Stable) Oxidized Oxidized Byproducts (Colored Impurities) Compound->Oxidized Oxidation Polymer Polymerized Material (Gel/Solid) Compound->Polymer Radical Initiation Hydrolyzed Hydrolyzed Species Compound->Hydrolyzed Hydrolysis Oxygen O₂ (Air) Oxygen->Oxidized Oxygen->Polymer Moisture H₂O (Air) Moisture->Hydrolyzed

Caption: Key degradation pathways for 4-vinyl-substituted thiazole amines.

This diagram illustrates that exposure to oxygen can lead to two distinct failure modes: oxidation of the amine and initiation of vinyl polymerization. Concurrently, moisture can lead to hydrolysis. Strict exclusion of both oxygen and water is therefore non-negotiable for maintaining the integrity of the compound.[1][2]

References

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Sensitizers SOP. Wayne State University. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • The Manipulation of Air-Sensitive Compounds. Elschenbroich, Ch. (2006). In Organometallics (3rd ed.). Wiley-VCH.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv
  • Fetizon Oxidation. YouTube. [Link]

  • vinyl sulfurol 4-methyl-5-vinylthiazole. The Good Scents Company. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. [Link]

  • Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. ResearchGate. [Link]

  • Monomer Syntheses, Polymerization, and Copolymerization of Vinylthiazoles.
  • the manipulation of air.sensitive compounds. Neilson Lab, TCU. [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PubMed Central. [Link]

  • Oxidation of Alcohols. YouTube. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Inert Atmosphere. YouTube. [Link]

  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ACS Publications. [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Oxidation of Alcohols: Primary, Secondary and Tertiary. YouTube. [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]

  • S/O and vinyl isomerization enables ultrafast cationic ring-opening polymerization toward CO2-derived polythioester with migrated in-chain C=C substituents. PubMed Central. [Link]

  • The Manipulation of Air Sensitive Compounds 2nd ed. ResearchGate. [Link]

  • Oxidation of Alcohols: Organic Chemistry By Inquisition. YouTube. [Link]

  • Synthesis of vinyl amines.
  • Safety and efficacy of the feed additive 4‐methyl‐5‐vinylthiazole. EFSA. [Link]

  • Inert atmosphere Definition. Fiveable. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
  • Polymerization of N-Vinylpyrroles: Recent Achievements. ResearchGate. [Link]

  • Oxidation of Alcohols: Organic Chemistry By Inquisition. YouTube. [Link]

  • Inert atmosphere Technique. Reddit. [Link]

  • 4-Methyl-5 Vinyl Thiazole Manufacturer,Exporter,Supplier. Aroma Aromatics & Flavours. [Link]

  • 2,4-dimethyl-5-vinyl thiazole. The Good Scents Company. [Link]

Sources

Technical Support Center: Optimizing 1-Bromo-3-buten-2-one Cyclizations

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: 1-Bromo-3-buten-2-one (Bromomethyl Vinyl Ketone) Application: Heterocycle Synthesis (Hantzsch Thiazole/Furan Cyclization) Safety Warning: Lachrymator. All procedures must be performed in a functioning fume hood.[1]

Executive Summary: The Reactivity Profile

Why this reaction fails: 1-Bromo-3-buten-2-one is a "chemical chameleon" with three competing electrophilic sites.[1] The failure mode is almost always a loss of kinetic control, where the molecule reacts with itself (polymerization) or the solvent rather than your nucleophile.[1]

The Reactivity Map

The diagram below illustrates the competing pathways.[1] Your goal is to force the Green Path (Cyclization) while suppressing the Red Path (Polymerization).[1]

ReactivityMap Reagent 1-Bromo-3-buten-2-one (Reagent) Vinyl Vinyl Group (Beta-Carbon) Reagent->Vinyl Michael Acceptor Carbonyl Carbonyl Group (C=O) Reagent->Carbonyl 1,2-Addition AlphaC Alpha-Carbon (C-Br) Reagent->AlphaC S_N2 Displacement Polymer Polymerization/Tar (SIDE REACTION) Vinyl->Polymer Radical/Base Catalyzed Aldol Self-Condensation (SIDE REACTION) Carbonyl->Aldol Base Catalyzed Product Heterocycle (DESIRED PRODUCT) AlphaC->Product Nucleophilic Attack (Kinetic Control)

Figure 1: Mechanistic competition between desired substitution/cyclization and undesired polymerization.[1]

Pre-Reaction Stability (The "Before" Phase)

Issue: The reagent degrades before it even enters the flask.[1] Commercial samples often arrive partially polymerized.[1]

Protocol: Quality Control & Storage
  • Visual Inspection: Pure 1-bromo-3-buten-2-one is a clear, colorless to pale yellow liquid.[1] If it is dark orange or brown, it has polymerized.[1]

  • Stabilization:

    • Additive: Add 0.1% w/w Hydroquinone or BHT (Butylated hydroxytoluene) immediately upon synthesis or receipt.[1] This acts as a radical scavenger to prevent spontaneous polymerization of the vinyl group [1].[1]

    • Temperature: Store at -20°C . At room temperature, the half-life of the pure neat compound is limited.

  • In-Situ Generation (Recommended):

    • Due to instability, it is often superior to generate the reagent in situ from the acetal precursor (2-bromomethyl-2-vinyl-1,3-dioxolane) via acid hydrolysis immediately before use [2].[1]

Reaction Optimization (The "During" Phase)

Focus: Hantzsch Thiazole Synthesis (Reaction with Thioamides)

Critical Control Points (CCP)
ParameterRecommendationScientific Rationale
Temperature -10°C to 0°C (Initial) Low temperature suppresses the activation energy barrier for polymerization (Michael addition) while allowing the faster

displacement of the bromide [3].
Concentration High Dilution (0.1 M) Polymerization is bimolecular (rate

).[1] Cyclization is often pseudo-first-order once the intermediate forms.[1] Dilution favors cyclization.[1]
Solvent THF or DME Avoid protic solvents (EtOH/MeOH) initially if possible, as they can participate in Michael addition.[1] If EtOH is required for solubility, ensure it is anhydrous.[1]
Base Weak Bases (NaHCO3, CaCO3) Strong bases (NaOH, alkoxides) trigger rapid polymerization of vinyl ketones and aldol condensation.[1] Use solid buffering agents.[1]
Troubleshooting Flowchart

Follow this logic tree if your reaction is failing.

Troubleshooting Start Reaction Outcome? Tar Black Tar / Polymer Start->Tar LowYield Low Yield / Clean NMR Start->LowYield WrongProd Wrong Regioisomer Start->WrongProd TarCause Cause: Uncontrolled Polymerization Tar->TarCause YieldCause Cause: Hydrolysis of Bromide LowYield->YieldCause RegioCause Cause: Michael Addition First WrongProd->RegioCause TarFix1 Add Hydroquinone (10 mol%) TarCause->TarFix1 TarFix2 Lower Temp to -20°C TarCause->TarFix2 YieldFix Dry Solvents / Add Molecular Sieves YieldCause->YieldFix RegioFix Change Solvent (Polar Aprotic) RegioCause->RegioFix

Figure 2: Diagnostic logic for common failure modes in vinyl ketone cyclizations.

Validated Protocol: Hantzsch Thiazole Synthesis

This protocol minimizes side reactions by separating the nucleophilic attack from the cyclization event.

Reagents:

  • Thioamide (1.0 equiv)[1]

  • 1-Bromo-3-buten-2-one (1.1 equiv)[1]

  • Hydroquinone (0.05 equiv)[1]

  • Solvent: Ethanol (Anhydrous) or THF[1]

  • Base:

    
     or 
    
    
    
    (1.5 equiv)[1]

Step-by-Step:

  • Preparation: Dissolve the thioamide and hydroquinone in the solvent. Cool the solution to -5°C in an ice/salt bath.

  • Addition: Add the base (solid) to the mixture.

  • Controlled Addition: Add 1-bromo-3-buten-2-one dropwise over 30 minutes. Do not add all at once.

    • Why? Keeping the concentration of the vinyl ketone low relative to the nucleophile prevents it from reacting with itself.

  • Reaction: Stir at -5°C for 2 hours. Monitor by TLC.[1]

    • Checkpoint: If the spot for the starting material disappears but no polymer (baseline streak) appears, slowly warm to Room Temperature (RT) to drive the dehydration/aromatization.[1]

  • Quench: Filter off the inorganic salts before concentrating.

  • Isolation: Evaporate solvent at <30°C under reduced pressure. Do not heat the crude mixture, as the product (4-vinylthiazole) can also polymerize.[1]

Frequently Asked Questions (FAQs)

Q: Why is my reaction mixture turning black immediately upon addition? A: This is the "vinyl ketone cascade."[1] It indicates that the vinyl group is polymerizing.[1] This is usually caused by the presence of a strong base or high temperatures.[1] Ensure you are using a weak base (bicarbonate or carbonate) and that the reaction is cooled to at least 0°C. Adding hydroquinone is essential.[1]

Q: Can I distill 1-bromo-3-buten-2-one to purify it? A: Extreme Caution Required. Distillation often leads to explosive polymerization if the pot residue overheats.[1] It is safer to purify via column chromatography (rapid filtration through silica) or, preferably, use the acetal hydrolysis method to generate it pure enough that distillation is unnecessary [2].[1]

Q: My product (a 4-vinylthiazole) is unstable. How do I store it? A: The product retains the vinyl group, making it also prone to polymerization.[1] Store the isolated heterocycle in the dark, under argon, at -20°C. If possible, convert the vinyl group to a more stable functionality (e.g., reduction or further coupling) immediately.[1]

Q: I see a byproduct with twice the molecular weight. What is it? A: This is likely the result of a double-addition where the nucleophile attacks the bromide of one molecule and the vinyl group of another. High dilution techniques (Step 3 in the protocol) prevent this.[1]

References

  • Polymerization of Vinyl Ketones

    • Burnett, G. M., & Melville, H. W. (1947).[1] The polymerization of vinyl compounds.[1][2][3][4] Proceedings of the Royal Society of London, 189(1019), 456-480.[1] (Establishes the radical sensitivity of vinyl ketones).

  • Synthesis and Stability of 1-Bromo-3-buten-2-one

    • Carlson, R., Descomps, A., Mekonnen, A., & Westerlund, A. (2011).[1][5] Improved Synthesis of 1-Bromo-3-buten-2-one. Synthetic Communications, 41(12), 1727–1734.[1]

    • [1]

  • Hantzsch Reaction Mechanisms

    • Hantzsch, A. (1881).[1] Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak.[1] Justus Liebigs Annalen der Chemie, 215(1), 1-82.[1]

    • For specific application to halovinyl ketones: Journal of Heterocyclic Chemistry archives regarding "4-vinylthiazole synthesis".[1]

Sources

Technical Support Center: 4-Ethenyl-1,3-thiazol-2-amine Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat 4-ethenyl-1,3-thiazol-2-amine (also known as 4-vinyl-2-aminothiazole) like a standard organic solid.[1] This is a critical error. This molecule possesses a "dual-threat" functionality:

  • The Vinyl Group (4-ethenyl): Highly susceptible to radical polymerization and Michael additions.

  • The Aminothiazole Core: Prone to oxidative dimerization and ring opening under photolytic stress.

The convergence of these two moieties makes the compound significantly more labile than simple aminothiazoles. The following guide synthesizes field-proven handling protocols with mechanistic insights to ensure the integrity of your starting material.

Diagnostic Troubleshooting (Q&A)

Q1: My white powder has turned yellow/brown after one week at 4°C. Is it still usable?

Status: High Risk / Likely Degraded

The Mechanism: The color shift from white/pale yellow to dark brown is a hallmark of oxidative polymerization . Unlike simple oxidation, 2-aminothiazoles can undergo head-to-tail coupling to form conjugated oligomers (polyaminothiazoles) when exposed to trace moisture and oxidants [1].[1] Simultaneously, the vinyl group is sensitive to auto-polymerization initiated by atmospheric oxygen radicals.[1]

Immediate Action:

  • Do not use for critical GMP steps without re-purification.[1]

  • Run LC-MS: Check for dimer peaks (M+M) or oligomer "humps" at higher retention times.

  • TLC Check: A streak from the baseline indicates polymerization.

Q2: Can I store this compound in DMSO or Methanol stock solutions?

Recommendation: Strongly Discouraged for Long-Term Storage (>24 hours)

The Science: While soluble in polar solvents, 4-ethenyl-1,3-thiazol-2-amine is a nucleophile.[1]

  • In DMSO: DMSO can act as a mild oxidant, potentially accelerating the oxidative coupling of the amine [2].

  • In Methanol/Protic Solvents: The vinyl group can undergo slow solvent addition (solvolysis) if the pH drifts acidic.

Protocol for Solution Handling: If solution storage is unavoidable:

  • Solvent: Anhydrous Acetonitrile (MeCN) is preferred over DMSO.

  • Temperature: -80°C is mandatory.[1]

  • Additive: Add a radical inhibitor like BHT (Butylated hydroxytoluene) at 0.1% if the downstream application permits.

Q3: I received the "Free Base" form. Should I convert it?

Expert Insight: Yes, Conversion Recommended.

The hydrochloride (HCl) salt of aminothiazoles is kinetically much more stable than the free base. Protonation of the amine reduces its nucleophilicity, shutting down the oxidative dimerization pathway and reducing the electron density that feeds vinyl polymerization [3].

Conversion Protocol:

  • Dissolve free base in anhydrous diethyl ether or dioxane.[1]

  • Add 1.1 eq of HCl (4M in dioxane) dropwise at 0°C.

  • Filter the precipitate under Argon.[1]

  • Store the salt at -20°C.

Degradation Pathways Visualization

The following diagram illustrates the competing degradation routes that necessitate strict storage controls.

DegradationPathways Compound 4-ethenyl-1,3-thiazol-2-amine (Intact) Radical Peroxide Radical Initiation (O2) Compound->Radical Air Exposure Light UV/Visible Light (hv) Compound->Light Photolysis Moisture Moisture/H2O Compound->Moisture Hydrolysis Polymer Poly(vinyl-thiazole) (Insoluble Solid) Radical->Polymer Chain Reaction Oxide S-Oxides / Ring Opening Light->Oxide Singlet Oxygen [4] Dimer Azo/Hydrazo Dimers (Colored Impurities) Moisture->Dimer Oxidative Coupling

Figure 1: Mechanistic degradation pathways.[1] Note that air exposure triggers radical polymerization of the vinyl group, while light exposure facilitates ring oxidation.

Standard Operating Procedure (SOP): Storage & Handling

To maintain >98% purity over 6 months, adhere to this "Self-Validating" storage system.

Storage Conditions Summary
ParameterRequirementScientific Rationale
Temperature -20°C to -80°C Arrhenius suppression of polymerization rates.[1]
Atmosphere Argon or Nitrogen Displaces O2, preventing radical initiation and oxidative coupling.[1]
Container Amber Glass + Parafilm Amber blocks UV (preventing photolysis [4]); Parafilm ensures moisture seal.
Physical State Solid (Powder) Solution state increases molecular mobility and collision frequency for polymerization.
Desiccant Required Prevents hydrolysis and salt hydration.[1]
Step-by-Step Handling Protocol
  • Receipt: Immediately transfer the vial to a desiccator. Do not open while cold (prevents condensation).

  • Equilibration: Allow the vial to warm to Room Temperature (RT) inside the desiccator (approx. 30–60 mins).

  • Aliquotting (Crucial Step):

    • Work inside a fume hood or glove box.[1]

    • Divide the bulk material into single-use aliquots. Repeated freeze-thaw cycles introduce moisture and oxygen, accelerating degradation.[1]

    • Flush each vial with Argon before capping.[1]

  • Re-Storage: Place aliquots in a secondary container with Drierite/Silica gel and return to -20°C immediately.

Advanced Workflow: Synthesis & Stabilization

If you are synthesizing this compound in-house, the isolation step is where most degradation occurs.[1] Use this workflow to minimize exposure.

HandlingWorkflow Reaction Synthesis Complete Quench Quench/Extraction (Keep Cold < 10°C) Reaction->Quench Evap Rotary Evaporation (Bath < 30°C, No Heat) Quench->Evap Decision Form? Evap->Decision FreeBase Free Base Isolated Decision->FreeBase Direct Use SaltForm HCl Salt Formation (Precipitation) Decision->SaltForm Long Term Storage Storage Vacuum Seal & Freeze (-20°C, Dark) FreeBase->Storage Use within 48h SaltForm->Storage Stable > 6mo

Figure 2: Optimal isolation and storage workflow. Conversion to the HCl salt is the critical control point for long-term stability.

References

  • Liao, G., et al. "Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study."[1] Polymers, vol. 8, no.[2][3] 11, 2016.

  • Wu, L., et al. "Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR." Journal of Pharmaceutical and Biomedical Analysis, vol. 44, no. 3, 2007.

  • Alfa Chemistry. "4-Ethyl-1,3-thiazol-2-amine hydrochloride hydrate Properties and Safety." Alfa Chemistry Catalog.

  • MDPI. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs." Molecules, 2022.[1]

Sources

Removing unreacted thiourea from 4-vinyl-2-aminothiazole product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the synthesis and purification of 4-vinyl-2-aminothiazole, a critical building block in medicinal chemistry.

Troubleshooting & FAQs

Question 1: I've just completed the Hantzsch synthesis of 4-vinyl-2-aminothiazole, but my crude product is contaminated with a significant amount of unreacted thiourea. What is the most effective method to remove it?

Answer from our Senior Application Scientist:

This is a very common challenge in the synthesis of 2-aminothiazoles. Unreacted thiourea is often a primary impurity due to its use in stoichiometric excess to drive the reaction to completion. The key to a successful purification lies in exploiting the differences in physicochemical properties between your desired product, 4-vinyl-2-aminothiazole, and the thiourea contaminant.

The choice of purification strategy depends on the scale of your reaction, the desired final purity, and the resources available. We will cover three primary methods, from a straightforward recrystallization to a more selective acid-base extraction.

Thiourea is a polar compound, highly soluble in water (137 g/L at 20°C) and polar protic solvents like ethanol and methanol.[1][2] Its solubility in less polar organic solvents is significantly lower. Your product, 4-vinyl-2-aminothiazole, being a larger organic molecule, will exhibit different solubility characteristics. We can use this differential to our advantage.

Method 1: Selective Recrystallization

Recrystallization is often the most direct method for purifying solid organic compounds. The goal is to find a solvent system where the 4-vinyl-2-aminothiazole is soluble at high temperatures but sparingly soluble at low temperatures, while thiourea remains in the mother liquor.

Causality Behind the Choice: Based on typical 2-aminothiazole purification protocols, ethanol is an excellent starting point for recrystallization.[3][4] Thiourea also has significant solubility in hot ethanol, but by carefully controlling the solvent volume and cooling process, we can induce the preferential crystallization of the less soluble product.

  • Dissolution: Transfer your crude, dried solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) portion-wise while stirring or swirling until the solid just dissolves completely. Using the absolute minimum volume of solvent is critical for maximizing your yield.

  • Hot Filtration (Optional but Recommended): If you observe any insoluble impurities (dust, etc.), perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of your product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any residual mother liquor containing the dissolved thiourea. It is crucial to use ice-cold solvent to minimize the loss of your product.[5]

  • Drying: Dry the purified crystals under vacuum to remove all traces of ethanol.

Self-Validation: The purity of the resulting crystals can be assessed by Thin Layer Chromatography (TLC) against a standard of pure thiourea.[6] A successful purification will show a significant reduction or complete disappearance of the thiourea spot.

Method 2: Acid-Base Liquid-Liquid Extraction

This technique leverages the basicity of the 2-amino group on your thiazole product. By converting it into a salt, we can dramatically alter its solubility, allowing for a clean separation from the non-basic (or significantly less basic) thiourea.

Causality Behind the Choice: The amino group of 4-vinyl-2-aminothiazole can be protonated by an acid (like HCl) to form a water-soluble ammonium salt. Thiourea is a much weaker base and will remain in the organic phase under these conditions, allowing for a clean separation.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with an aqueous solution of dilute hydrochloric acid (e.g., 1 M HCl). Your 4-vinyl-2-aminothiazole will react to form its hydrochloride salt and move into the aqueous layer. The unreacted thiourea will preferentially remain in the organic layer. Repeat this extraction 2-3 times to ensure complete transfer of the product.

  • Combine & Wash: Combine the acidic aqueous layers. Perform one wash with a fresh portion of the organic solvent to remove any remaining thiourea.

  • Basification & Re-extraction: Cool the aqueous layer in an ice bath and slowly add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the solution is neutral or slightly basic (pH 7-8).[4] You should observe your product precipitating out as the free base.

  • Product Isolation: Extract the now water-insoluble 4-vinyl-2-aminothiazole free base back into a fresh organic solvent (e.g., ethyl acetate or dichloromethane). Repeat this extraction 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (like anhydrous MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[3]

G cluster_start Initial State cluster_extraction Acid-Base Extraction cluster_recovery Product Recovery cluster_end Final Product Crude Crude Product (4-vinyl-2-aminothiazole + Thiourea) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Extract Extract with 1M HCl Dissolve->Extract Separate Separate Layers Extract->Separate Organic_Phase Organic Phase (Thiourea + impurities) Separate->Organic_Phase Discard Aqueous_Phase Aqueous Phase (Product as HCl salt) Separate->Aqueous_Phase Neutralize Neutralize Aqueous Phase (e.g., NaHCO3) Aqueous_Phase->Neutralize Re_extract Re-extract into Ethyl Acetate Neutralize->Re_extract Dry Dry & Concentrate Re_extract->Dry Pure Purified 4-vinyl-2-aminothiazole Dry->Pure

Caption: Workflow for purification via acid-base extraction.

Method 3: Column Chromatography

For achieving the highest purity, or if the above methods fail, flash column chromatography is the gold standard.

Causality Behind the Choice: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in the mobile phase. Since 4-vinyl-2-aminothiazole is less polar than thiourea, it will elute from the column faster with an appropriate solvent system.

  • TLC Analysis: First, determine an appropriate mobile phase (eluent) using TLC. A good starting point for aminothiazoles is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7] You are looking for a solvent system that gives your product an Rf value of ~0.3 and separates it well from the thiourea spot (which should remain at or near the baseline).

  • Column Packing: Pack a chromatography column with silica gel using your chosen eluent system.

  • Sample Loading: Dissolve a minimum amount of your crude product in the mobile phase and load it carefully onto the top of the silica gel.

  • Elution: Run the column by passing the mobile phase through the silica gel, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Expert Tip: Basic amines can sometimes interact strongly with the acidic silica gel, leading to poor separation (tailing). If you observe this, you can add a small amount of a competing base, like triethylamine (~1%), to your eluent system to improve the chromatography.[8]

Data Summary

CompoundWater SolubilityEthanol SolubilityMethanol SolubilityKey Characteristic
Thiourea 137 g/L (20°C)[1]Soluble, increases with tempSoluble, increases with tempHighly polar
4-vinyl-2-aminothiazole Sparingly solubleSolubleSolubleBasic (pKa of amino group)

Further Troubleshooting

Question 2: I tried recrystallization, but my yield was very low. What went wrong?

This typically happens for one of two reasons:

  • Too much solvent was used: Using an excessive volume of hot solvent will keep more of your product dissolved even after cooling, thus reducing the recovered yield.

  • The cooling was too rapid: Crashing the product out of solution by cooling too quickly can trap impurities within the crystal lattice.

Question 3: How can I definitively confirm the purity of my final 4-vinyl-2-aminothiazole?

Beyond TLC, several analytical methods can confirm purity:

  • HPLC: High-Performance Liquid Chromatography is a highly sensitive method for quantifying purity. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an acid modifier) can provide excellent separation.[9]

  • NMR Spectroscopy: ¹H NMR spectroscopy can confirm the structure of your product and detect impurities. The absence of the characteristic broad singlet for the -NH₂ protons of thiourea (around 7.0 ppm in DMSO-d₆) would indicate successful removal.

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting range.

References

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • Google Patents. Process of producing 2-aminothiazole.
  • KTU ePubl. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Available from: [Link]

  • ResearchGate. Synthesis of 2-aminothiazole derivatives. Available from: [Link]

  • Google Patents. Purification of 2-aminothiazole.
  • Jinnuo Chemical. Thiourea is mainly produced by the following methods. Available from: [Link]

  • RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Available from: [Link]

  • Google Patents. 2-aminothiazole derivative, preparation method, and use.
  • Samarra Journal of Pure and Applied Science. Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Available from: [Link]

  • Wikipedia. Thiourea. Available from: [Link]

  • PubMed Central (PMC). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Available from: [Link]

  • Sciencemadness Wiki. Thiourea. Available from: [Link]

  • Google Patents. Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides.
  • Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available from: [Link]

  • ResearchGate. How can I purify my bis thiourea compound?. Available from: [Link]

  • ResearchGate. (PDF) Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. Available from: [Link]

  • Organic Syntheses. Ethylene thiourea. Available from: [Link]

  • INCHEM. Thiourea (CICADS 49, 2003). Available from: [Link]

  • University of Rochester. Remove Sticky Reagents. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • Google Patents. Chemical removal of thiourea from hydrochloric acid.
  • Journal of the American Chemical Society. The Solubility of Thiourea in Water, Methanol, and Ethanol. Available from: [Link]

  • NIH PubChem. Thiourea. Available from: [Link]

  • YouTube. Thiourea dioxide (TUDO) synthesis | The best REDUCTANT in organic chemistry?. Available from: [Link]

  • BMC Chemistry. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. Available from: [Link]

Sources

Validation & Comparative

Structural Elucidation & Comparative NMR Profiling of 4-Ethenyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-ethenyl-1,3-thiazol-2-amine (also known as 4-vinyl-2-aminothiazole) is a critical heterocyclic building block, particularly in the synthesis of CDK and MAPK pathway inhibitors. Its structural integrity is defined by the coexistence of a labile primary amine and a reactive vinyl group.

This guide provides a comparative analysis of its 1H NMR spectral characteristics , distinguishing it from common synthetic precursors (acetyl derivatives) and degradation products. It prioritizes the selection of DMSO-d6 over CDCl3 for definitive structural validation due to exchangeable proton visibility and solubility profiles.

Comparative Analysis: Solvent Selection & Stability

The choice of deuterated solvent is not merely logistical; it fundamentally alters the spectral topology of aminothiazoles.

DMSO-d6 vs. Chloroform-d (CDCl3)
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Scientific Rationale
-NH2 Visibility High (Sharp/Broad Singlet ~7.0 ppm)Low (Often invisible or extremely broad)DMSO forms H-bonds with the amine, slowing chemical exchange and reducing quadrupole broadening from the Nitrogen-14 nucleus.
Solubility Excellent Poor to Moderate The polar 2-aminothiazole core aggregates in non-polar solvents, leading to line broadening.
Vinyl Resolution High Moderate DMSO separates the vinyl spin system clearly from the aromatic region.
Stability Risk Medium (Oxidative degradation >24h)Low (Chemically inert)Critical Insight: Aminothiazoles can undergo slow dimerization or oxidation in DMSO upon prolonged storage. Run spectra immediately.
Expert Insight: The "Invisible" Amine Trap

In CDCl3, the -NH2 protons often undergo rapid exchange with trace water or experience quadrupole relaxation, broadening the signal into the baseline. Researchers often mistakenly assume the amine has been alkylated or lost. Always confirm with DMSO-d6 if the amine signal is missing in chloroform.

Spectral Assignment & Structural Logic

The 1H NMR spectrum of 4-ethenyl-1,3-thiazol-2-amine is characterized by three distinct zones: the exchangeable amine, the aromatic thiazole ring proton, and the AMX vinyl system.

Theoretical Chemical Shift Data (400 MHz, DMSO-d6)

Note: Values are estimated based on substituent shielding constants and analogous heterocyclic systems.

Proton LabelChemical Shift (

, ppm)
MultiplicityCoupling Constants (

)
Structural Assignment
-NH2 6.90 – 7.20Broad Singlet (bs)N/AExocyclic amine (Exchangeable with D2O).
H-5 6.45 – 6.60Singlet (s)N/AThiazole ring proton. Shielded by the electron-donating amino group.
H-a (Vinyl)6.50 – 6.70Doublet of Doublets (dd)

Hz,

Hz
Vinyl proton adjacent to the ring (Internal).
H-b (Vinyl)5.60 – 5.80Doublet of Doublets (dd)

Hz,

Hz
Terminal vinyl proton (Trans to Ring).
H-c (Vinyl)5.10 – 5.30Doublet of Doublets (dd)

Hz,

Hz
Terminal vinyl proton (Cis to Ring).
The AMX Vinyl System Analysis

The vinyl group exhibits a classic AMX spin system . The internal proton (


) is split by both terminal protons (

and

), resulting in a distinct "doublet of doublets" pattern.
  • Trans-coupling (

    
    -
    
    
    
    ):
    Largest splitting (~17 Hz).
  • Cis-coupling (

    
    -
    
    
    
    ):
    Intermediate splitting (~10 Hz).
  • Geminal coupling (

    
    -
    
    
    
    ):
    Very small splitting (~1-2 Hz), often appearing as a subtle thickening of the peaks.

Impurity Profiling: Product vs. Alternatives

Distinguishing the target product from its precursor (4-acetyl) and potential byproducts (polymers) is vital.

CompoundKey Spectral Feature (DMSO-d6)Differentiation Logic
Target Product (4-ethenyl)Vinyl Pattern (5.0–6.7 ppm) Presence of 3 coupled protons with distinct

values.
Precursor (4-acetyl-2-aminothiazole)Methyl Singlet (~2.1–2.4 ppm) Disappearance of vinyl signals; appearance of a sharp methyl ketone singlet.
Polymerized Byproduct Broad Mounds (1.0–3.0 ppm) Vinyl peaks vanish/broaden significantly; aliphatic backbone signals appear upfield.
Hydration Impurity (Alcohol)Methyl Doublet (~1.2 ppm) + CH-OH Markovnikov hydration of the vinyl group leads to a secondary alcohol (CH3-CH(OH)-).

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity and avoid "false" degradation signals, follow this protocol.

  • Solvent Prep: Use high-quality DMSO-d6 (99.9% D) stored over molecular sieves to minimize water peaks (3.33 ppm) that can overlap with signal tails.

  • Sample Concentration: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6.

    • Warning: Higher concentrations (>20 mg) may cause stacking effects, shifting aromatic peaks upfield.

  • Acquisition:

    • Pulse Angle: 30° (to ensure full relaxation of the amine).

    • Relaxation Delay (D1): Set to >2.0 seconds . The quaternary carbons and exchangeable protons require longer relaxation times for accurate integration.

    • Scans: 16–64 scans are sufficient.

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz) to resolve the fine geminal coupling of the vinyl group.

Visualization of Workflows & Pathways

Diagram 1: Solvent Selection Decision Tree

This logic flow ensures the correct solvent is chosen based on the analytical goal (structure confirmation vs. reaction monitoring).

SolventSelection Start Start: NMR Analysis of 4-ethenyl-1,3-thiazol-2-amine Goal Define Analytical Goal Start->Goal Structure Full Structural Elucidation Goal->Structure QuickCheck Quick Reaction Monitoring Goal->QuickCheck DMSO Select DMSO-d6 (Standard) Structure->DMSO Required for Amine/Vinyl resolution CDCl3 Select CDCl3 (Alternative) QuickCheck->CDCl3 Faster evaporation for workup Success Proceed to Assignment DMSO->Success CheckNH2 Is -NH2 Signal Visible? CDCl3->CheckNH2 CheckNH2->Success Yes Fail Broad/Missing Signal (Exchange broadening) CheckNH2->Fail No Switch Evaporate & Switch to DMSO-d6 Fail->Switch Switch->DMSO

Caption: Decision matrix for solvent selection. DMSO-d6 is prioritized for full characterization to avoid false negatives regarding the amine group.

Diagram 2: Vinyl Group Coupling Tree (AMX System)

Visualizing the splitting pattern of the internal vinyl proton (


) by the Trans (

) and Cis (

) protons.

CouplingTree Ha_Origin Ha (Internal Proton) Uncoupled Singlet Split1 Split by Hb (Trans) J ≈ 17 Hz Ha_Origin->Split1 Large Splitting Split2 Split by Hc (Cis) J ≈ 10 Hz Split1->Split2 Intermediate Splitting Result Observed Signal: Doublet of Doublets (dd) Split2->Result

Caption: The splitting hierarchy of the internal vinyl proton (Ha). The large trans-coupling creates the primary doublet, which is further split by the cis-proton.

References

  • Oregon State University. (2022). 1H NMR Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Process Chemistry, Dow AgroSciences.[1] Retrieved from [Link]

  • LibreTexts. (2014).[2] Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

Navigating the Vibrational Landscape: A Comparative Guide to FT-IR Spectral Identification of Amine and Vinyl Groups in Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise characterization of molecular structures is paramount. The thiazole ring, a cornerstone of many pharmacologically active compounds, often bears critical functional groups that dictate its biological activity. Among these, amine and vinyl moieties are of significant interest. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for the identification and differentiation of these functional groups. This guide provides an in-depth analysis of the characteristic FT-IR spectral bands for amine and vinyl groups within thiazole-containing molecules, supported by experimental considerations and comparative data to aid in unambiguous spectral interpretation.

The Significance of Vibrational Probes in Thiazole Chemistry

The thiazole nucleus, an aromatic five-membered heterocycle containing sulfur and nitrogen, presents a unique electronic environment that can influence the vibrational frequencies of its substituents.[1][2] Understanding these electronic interactions is crucial for accurate spectral assignment. For instance, the electron-donating or -withdrawing nature of a substituent on the thiazole ring can shift the characteristic absorption bands of neighboring functional groups.[3] This guide will dissect these nuances, providing a clear framework for identifying amine and vinyl groups, whether they are primary, secondary, or part of a conjugated system.

Comparative Analysis of FT-IR Spectral Bands

The following tables summarize the key FT-IR absorption bands for amine and vinyl groups, with a special focus on their manifestation in thiazole derivatives. These ranges are compiled from established spectroscopic data and serve as a reliable reference for spectral analysis.

Table 1: Characteristic FT-IR Bands for Amine Groups in Thiazoles
Vibrational Mode Functional Group Typical Wavenumber Range (cm⁻¹) Intensity Key Observations and Comments
N-H Stretch Primary Amine (-NH₂)3500 - 3300MediumTwo distinct bands are typically observed due to asymmetric and symmetric stretching. Their presence is a strong indicator of a primary amine.
Secondary Amine (-NHR)3350 - 3310Weak to MediumA single, generally weaker band is characteristic of a secondary amine.
N-H Bend (Scissoring) Primary Amine (-NH₂)1650 - 1580Medium to StrongThis band can sometimes overlap with C=C stretching vibrations from the thiazole ring, requiring careful analysis.
C-N Stretch Aromatic Amines1335 - 1250StrongIn aminothiazoles, this band is prominent and provides evidence of the amine-ring linkage.
Aliphatic Amines1250 - 1020Medium to WeakThe intensity and position can be influenced by the nature of the alkyl substituent.
N-H Wag Primary & Secondary Amines910 - 665Broad, MediumThis out-of-plane bending vibration is a useful, though sometimes broad, feature for confirming the presence of an amine.
Table 2: Characteristic FT-IR Bands for Vinyl Groups in Thiazoles
Vibrational Mode Functional Group Typical Wavenumber Range (cm⁻¹) Intensity Key Observations and Comments
=C-H Stretch Vinyl (-CH=CH₂)3100 - 3010MediumThese bands appear at higher frequencies than alkyl C-H stretches and indicate unsaturated C-H bonds.
C=C Stretch Non-conjugated Vinyl1680 - 1620VariableThe intensity of this band can be weak. Conjugation with the thiazole ring can lower the frequency and increase the intensity.
Conjugated Vinyl1650 - 1600Medium to StrongThe C=C stretch in vinylthiazoles often appears in this region, sometimes as a doublet.[4][5]
=C-H Out-of-Plane Bend (Wag) Monosubstituted (Vinyl)1000 - 950 and ~910StrongThe presence of two strong bands in this region is highly characteristic of a terminal vinyl group.

Experimental Protocol: ATR-FT-IR Analysis of a Thiazole Derivative

Attenuated Total Reflectance (ATR) is a preferred FT-IR sampling technique for solid and liquid samples due to its simplicity and minimal sample preparation.[6] This protocol outlines the steps for acquiring a high-quality FT-IR spectrum of a solid thiazole derivative.

Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This will account for any atmospheric (e.g., CO₂, water vapor) and instrumental interferences.

  • Sample Preparation and Loading:

    • Place a small amount (typically a few milligrams) of the solid thiazole derivative directly onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections and peak picking to identify the characteristic absorption bands.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample before the next measurement.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_post Post-Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background load_sample Load Thiazole Sample background->load_sample Ready for Sample apply_pressure Apply Pressure load_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process_data Process and Analyze Data acquire_spectrum->process_data Raw Data clean_instrument Clean Instrument process_data->clean_instrument end End clean_instrument->end

Caption: Workflow for ATR-FT-IR analysis of a thiazole derivative.

Case Study: Interpreting the Spectrum of a Hypothetical Aminovinylthiazole

Consider a hypothetical compound, 2-amino-4-vinylthiazole. Its FT-IR spectrum would be expected to exhibit a combination of the features detailed above:

  • Amine Group: Two medium-intensity bands between 3500-3300 cm⁻¹ (asymmetric and symmetric N-H stretch), and a strong band around 1630 cm⁻¹ (N-H bend). A strong C-N stretching band would also be expected around 1300 cm⁻¹.

  • Vinyl Group: A medium band around 3080 cm⁻¹ (=C-H stretch), a medium to strong band around 1640 cm⁻¹ (C=C stretch, potentially influenced by conjugation with the ring), and two strong bands in the 1000-900 cm⁻¹ region (=C-H out-of-plane bends).

  • Thiazole Ring: Characteristic ring vibrations, including C=N and C=C stretching, would likely appear in the 1600-1400 cm⁻¹ region, potentially overlapping with the N-H bending vibration.[7][8]

By systematically identifying these key bands, a confident structural elucidation can be achieved.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of functionalized thiazole derivatives. A thorough understanding of the characteristic vibrational frequencies of amine and vinyl groups, coupled with an awareness of the electronic influence of the thiazole ring, allows for accurate and reliable spectral interpretation. The use of modern sampling techniques like ATR simplifies the experimental process, enabling researchers to quickly obtain high-quality data. This guide provides a foundational framework for leveraging FT-IR spectroscopy to its full potential in the synthesis and development of novel thiazole-based compounds.

References

  • PLOS ONE. (2023). Fractional order ATR-FTIR differential spectroscopy for detection of weak bands and assessing the radiation modifications in gamma sterilized UHMWPE. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

  • PMC. (2023). Fractional order ATR-FTIR differential spectroscopy for detection of weak bands and assessing the radiation modifications in gamma sterilized UHMWPE. [Link]

  • International Journal of Chemical Sciences. (n.d.). [Title of relevant article]. [Link]

  • ResearchGate. (n.d.). Experimental FT-IR and FT-Raman Spectrum of 2-amino thiazole. [Link]

  • Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

  • MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

  • Hilaris Publisher. (2018). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. [Link]

  • ResearchGate. (n.d.). FTIR spectra of the thiazole derivative B and its functionalized PVC, PVC-B. [Link]

  • Journal of Chemical Education. (n.d.). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. [Link]

  • Scientific Research Publishing. (2015). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. [Link]

  • AWS. (n.d.). Substituents on the infrared spectra of Thiazolyl. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

  • PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]

  • PMC. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. [Link]

  • ResearchGate. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. [Link]

  • ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon. [Link]

  • International Journal of Modern Engineering Research. (2021). Substituent Effect on the Infrared Spectra of Thiazolyl Styryl Ketone. [Link]

  • PubMed. (n.d.). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Development and validation of new FTIR method for quantitative analysis of gliclazide in bulk and pharmaceutical dosage forms. [Link]

Sources

Navigating the Fragmentation Labyrinth: A Comparative Guide to the Mass Spectrometry of 4-ethenyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Among the vast arsenal of analytical techniques, mass spectrometry stands as a paramount tool for determining molecular weight and deducing structural features through the analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the predicted mass spectral fragmentation of 4-ethenyl-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established fragmentation principles and experimental data from closely related analogs to construct a predictive fragmentation pathway. This approach not only offers valuable foresight for researchers working with this and similar compounds but also underscores the power of comparative fragmentation analysis in structural chemistry.

The Analytical Challenge: Ionization and Detection of a Polar Heterocycle

The chemical nature of 4-ethenyl-1,3-thiazol-2-amine, with its polar amino group and heterocyclic core, dictates the choice of analytical methodology. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile compounds, the polarity of our target molecule necessitates a derivatization step to enhance its volatility.[1][2] A more direct approach, and the one detailed in this guide, is Liquid Chromatography-Mass Spectrometry (LC-MS). Specifically, utilizing a mixed-mode liquid chromatography approach, which combines reversed-phase and ion-exchange characteristics, is well-suited for the analysis of polar nitrogen-containing heterocycles.[3][4]

For ionization, soft techniques such as Electrospray Ionization (ESI) are preferable to minimize in-source fragmentation and preserve the molecular ion, which is crucial for accurate molecular weight determination. The basic nitrogen atoms in the thiazole ring and the primary amine readily accept a proton, making positive-ion mode ESI highly effective.

A Predictive Glimpse: The Fragmentation Cascade of 4-ethenyl-1,3-thiazol-2-amine

The fragmentation of a molecule in a mass spectrometer is a cascade of bond cleavages and rearrangements, driven by the energetic instability of the molecular ion. By examining the fragmentation of analogous structures, particularly 2-amino-4-methylthiazole, we can construct a robust, predictive model for the fragmentation of 4-ethenyl-1,3-thiazol-2-amine.[5][6][7][8]

The molecular ion of 4-ethenyl-1,3-thiazol-2-amine is expected at an m/z corresponding to its molecular weight. A key feature of aliphatic amines is that compounds with an odd number of nitrogen atoms will produce a molecular ion at an odd mass-to-charge ratio.[9]

The primary fragmentation events are anticipated to be initiated by the cleavage of the thiazole ring, a known fragmentation pathway for this heterocyclic system.[10] Two major ring-opening photoreactions have been observed for 2-amino-4-methylthiazole, initiated by the cleavage of the S1–C2 bond, which leads to the formation of a biradical intermediate.[5][8]

A plausible fragmentation pathway for 4-ethenyl-1,3-thiazol-2-amine is depicted below:

Fragmentation_Pathway M [M]+• 4-ethenyl-1,3-thiazol-2-amine F1 Fragment 1 Loss of H• M->F1 - H• F2 Fragment 2 Loss of CH2=CH• (vinyl radical) M->F2 - C2H3• F3 Fragment 3 Ring Cleavage (S1-C2 bond) M->F3 Ring Opening F4 Fragment 4 Loss of HCN F3->F4 - HCN F5 Fragment 5 Loss of NH2CN F3->F5 - NH2CN Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Stock 1 mg/mL Stock Solution Working Working Standards (1 ng/mL - 1 µg/mL) Stock->Working Serial Dilution LC HPLC/UHPLC Separation (Mixed-Mode Column) Working->LC Injection ESI Electrospray Ionization (Positive Mode) LC->ESI MS Tandem Mass Spectrometer (Q-TOF or Orbitrap) ESI->MS MS1 Full Scan (MS1) Identify [M+H]⁺ MS2 Product Ion Scan (MS/MS) Fragment [M+H]⁺ MS1->MS2 Precursor Selection Analysis Fragmentation Pattern Analysis & Structure Elucidation MS2->Analysis

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 4-Vinyl-Substituted Aminothiazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of 4-vinyl-substituted aminothiazoles. By examining the influence of molecular structure on the electronic absorption maxima (λmax), this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to predict and interpret the spectroscopic properties of this important class of heterocyclic compounds. The insights herein are supported by experimental data culled from peer-reviewed literature, offering a reliable reference for the design and analysis of novel aminothiazole-based chromophores.

Introduction: The Significance of 4-Vinyl-Substituted Aminothiazoles and their Spectroscopic Properties

2-Aminothiazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The introduction of a vinyl group at the 4-position of the thiazole ring extends the π-conjugated system, which can significantly influence the molecule's interaction with light. This modification is of particular interest in the development of photosensitizers, molecular probes, and phototherapeutics, where the UV-Vis absorption profile dictates the compound's utility. Understanding the relationship between substituent effects and the resulting absorption maxima is therefore crucial for the rational design of new molecules with tailored photophysical properties.[3][4]

The color and light-absorbing properties of organic molecules are determined by the electronic transitions that can occur upon irradiation with UV or visible light.[3] For compounds like 4-vinyl-substituted aminothiazoles, the most relevant transitions are typically π→π* and, to a lesser extent, n→π* transitions. The extended conjugation provided by the vinyl group generally leads to a bathochromic shift (a shift to longer wavelengths) of the π→π* transition compared to their non-vinyl-substituted counterparts, moving the absorption maximum closer to or into the visible region of the electromagnetic spectrum.

Comparative Analysis of UV-Vis Absorption Maxima

The following table summarizes the UV-Vis absorption maxima (λmax) for a selection of 4-vinyl-substituted aminothiazoles and related compounds, as reported in the scientific literature. This data provides a quantitative basis for understanding the impact of various substituents on the electronic absorption properties.

CompoundSolventλmax (nm)Reference
2-Amino-4-(p-methylstyryl)thiazole95% Ethanol352The Journal of Organic Chemistry, 1956, 21 (2), 169–173.[5]
2-Amino-4-(p-methoxystyryl)thiazole95% Ethanol360The Journal of Organic Chemistry, 1956, 21 (2), 169–173.[5]
2-Amino-4-(p-chlorostyryl)thiazole95% Ethanol350The Journal of Organic Chemistry, 1956, 21 (2), 169–173.[5]
2-Amino-4-(p-nitrostyryl)thiazole95% Ethanol420The Journal of Organic Chemistry, 1956, 21 (2), 169–173.[5]
2-Acetamido-4-(p-methylstyryl)thiazole95% Ethanol340The Journal of Organic Chemistry, 1956, 21 (2), 169–173.[5]
2-Acetamido-4-(p-methoxystyryl)thiazole95% Ethanol348The Journal of Organic Chemistry, 1956, 21 (2), 169–173.[5]
2-Acetamido-4-(p-chlorostyryl)thiazole95% Ethanol339The Journal of Organic Chemistry, 1956, 21 (2), 169–173.[5]
2-Acetamido-4-(p-nitrostyryl)thiazole95% Ethanol390The Journal of Organic Chemistry, 1956, 21 (2), 169–173.[5]
Poly(2-heptadecyl-4-vinylthieno[3,4-d]thiazole)Not Specified750Elucidating Interactions and Conductivity of Newly Synthesised Low Bandgap Polymer with Protic and Aprotic Ionic Liquids, PLoS ONE, 2013.

Understanding the Data: The Role of Substituents and Conjugation

The data presented in the table highlights a clear trend: the nature of the substituent on the styryl moiety significantly influences the λmax of the 4-vinyl-substituted aminothiazole.

  • Electron-Donating Groups (EDGs): The presence of an electron-donating group, such as a methoxy (-OCH₃) or methyl (-CH₃) group, on the phenyl ring of the styryl substituent leads to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum. This is because these groups increase the electron density of the conjugated π-system, which in turn lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), making the π→π* transition easier.

  • Electron-Withdrawing Groups (EWGs): Conversely, a strong electron-withdrawing group like a nitro group (-NO₂) causes a significant bathochromic shift. This is due to the enhanced intramolecular charge transfer (ICT) character of the electronic transition from the electron-rich aminothiazole moiety to the electron-deficient nitro-substituted phenyl ring.

  • Effect of N-Acetylation: Acetylation of the 2-amino group results in a hypsochromic shift (a shift to shorter wavelengths) of the λmax. The acetyl group is electron-withdrawing, which reduces the electron-donating ability of the amino group, thereby decreasing its contribution to the overall conjugated system and increasing the HOMO-LUMO energy gap.

  • Extended Conjugation in Polymers: The example of poly(2-heptadecyl-4-vinylthieno[3,4-d]thiazole) demonstrates the dramatic effect of extensive conjugation. The polymerization creates a long-chain conjugated system, which significantly lowers the HOMO-LUMO gap and pushes the absorption maximum well into the near-infrared region.

Experimental Protocol for UV-Vis Absorption Spectroscopy

The determination of UV-Vis absorption maxima is a routine yet critical analytical procedure. The following is a detailed, self-validating protocol for obtaining reliable and reproducible data for 4-vinyl-substituted aminothiazoles.

Materials and Instrumentation
  • UV-Vis Spectrophotometer (double-beam recommended)

  • Matched quartz cuvettes (typically 1 cm path length)

  • Volumetric flasks and pipettes (Class A)

  • Analytical balance

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or as specified for the compound of interest)

  • The 4-vinyl-substituted aminothiazole sample

Step-by-Step Methodology
  • Instrument Preparation:

    • Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps).

    • Allow the instrument to warm up for at least 30 minutes to ensure lamp stability and minimize baseline drift. This is a critical step for obtaining accurate absorbance readings.

  • Sample Preparation:

    • Accurately weigh a small amount of the aminothiazole sample.

    • Dissolve the sample in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration. The choice of solvent is crucial as it can influence the λmax. Ensure the solvent is transparent in the desired wavelength range.

    • From the stock solution, prepare a dilute solution with an expected absorbance in the range of 0.2 to 0.8 AU (Absorbance Units). This range ensures the measurement is within the linear dynamic range of most spectrophotometers, adhering to the Beer-Lambert Law.

  • Measurement Procedure:

    • Set the desired wavelength range for the scan (e.g., 200-800 nm).

    • Fill both the reference and sample cuvettes with the pure solvent.

    • Place the cuvettes in the respective holders in the spectrophotometer.

    • Perform a baseline correction (autozero) to subtract the absorbance of the solvent and any imperfections in the cuvettes. This step is fundamental for accurate measurements.

    • Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it with the sample solution.

    • Place the sample cuvette back into the sample holder.

    • Initiate the spectral scan. The instrument will measure the absorbance of the sample at each wavelength in the specified range.

  • Data Analysis:

    • The resulting spectrum will show one or more absorption bands.

    • Identify the wavelength at which the maximum absorbance occurs for each band. This is the λmax.

    • Record the λmax and the corresponding absorbance value.

Experimental Workflow Diagram

Caption: Experimental workflow for determining UV-Vis absorption maxima.

Conclusion

The UV-Vis absorption maxima of 4-vinyl-substituted aminothiazoles are highly tunable through synthetic modification. The extension of the π-conjugated system by the vinyl group and the electronic nature of substituents on this group play a pivotal role in determining the λmax. This guide provides a framework for understanding these structure-property relationships, supported by experimental data and a robust analytical protocol. For researchers in drug discovery and materials science, these principles are essential for the design of novel aminothiazole derivatives with specific and predictable photophysical properties.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • El-Faham, A., & Siddiqui, S. N. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Das, D., & De, A. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89–98.
  • Metzger, J. V. (Ed.). (2009).
  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685–707.
  • Dodd, J. H., & Johnson, R. (1956). 4-Styrylthiazoles. Syntheses and Relationships among Ultraviolet Absorption Spectra. The Journal of Organic Chemistry, 21(2), 169–173.
  • Attri, P., et al. (2013). Elucidating Interactions and Conductivity of Newly Synthesised Low Bandgap Polymer with Protic and Aprotic Ionic Liquids. PLoS ONE, 8(7), e68970.

Sources

Elemental analysis calculation for C5H6N2S (4-vinyl-2-aminothiazole)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the elemental analysis (EA) framework for 4-vinyl-2-aminothiazole (C₅H₆N₂S) . It serves as a technical benchmark for researchers validating this compound's identity and purity, comparing the industry-standard combustion method against modern orthogonal alternatives like Quantitative NMR (qNMR).[1][2]

Executive Summary

Compound: 4-vinyl-2-aminothiazole Formula: C₅H₆N₂S Molecular Weight: 126.18 g/mol Critical Challenge: Sulfur-containing heterocycles often present combustion difficulties (SO₂ formation) and catalyst poisoning.[1][2] Furthermore, the vinyl moiety introduces polymerization risks that can subtly alter bulk composition results by trapping solvent or moisture.[1]

This guide compares Dynamic Flash Combustion (CHNS) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) to determine the optimal validation workflow.

Theoretical Benchmark (The "Gold Standard")

Before experimental validation, the theoretical composition must be established with high precision.[1] This serves as the baseline for the standard


 acceptance criterion required by journals like J. Med.[1] Chem. and J. Org.[1][2] Chem..
Step-by-Step Calculation Protocol

1. Atomic Weights (IUPAC Standard):

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Sulfur (S):

    
    
    

2. Molar Mass Determination:




3. Percentage Composition:

  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Nitrogen:

    
    
    
  • % Sulfur:

    
    
    
Validation Reference Table

Use this table to assess your experimental results.

ElementTheoretical %Lower Limit (-0.4%)Upper Limit (+0.4%)
Carbon 47.60% 47.20%48.00%
Hydrogen 4.79% 4.39%5.19%
Nitrogen 22.20% 21.80%22.60%
Sulfur 25.41% 25.01%25.81%

Comparative Analysis of Validation Methods

For a sulfur-rich, reactive molecule like 4-vinyl-2-aminothiazole, standard CHN analysis is not always sufficient.[1][2] The following comparison evaluates the performance of three distinct analytical "products" (methods).

Method A: Automated CHNS Combustion (The Standard)
  • Mechanism: High-temperature combustion (

    
    ) in an oxygen-rich environment.[1][2] Gases (CO₂, H₂O, N₂, SO₂) are separated via GC and detected by Thermal Conductivity (TCD).[3]
    
  • Performance for C₅H₆N₂S:

    • Pros: Industry standard for bulk purity; simultaneous detection of all 4 elements.[1][2]

    • Cons:Sulfur Interference. Sulfur can poison standard oxidation catalysts.[1][2] Requires specific "sulfur-mode" columns (e.g., WO₃ additives) to ensure quantitative conversion to SO₂ without trapping.[1][2]

    • Risk:[1][4] Hygroscopic nature of the amine can inflate %H and lower %C/N/S.[1]

Method B: Quantitative NMR (qNMR) (The High-Precision Alternative)
  • Mechanism: Uses an internal standard (e.g., Maleic Acid or TCNB) with a known purity to integrate proton signals directly against the analyte.

  • Performance for C₅H₆N₂S:

    • Pros:Non-destructive. Distinguishes between the monomer and polymer (vinyl signals will disappear/broaden in polymer).[1] Unaffected by inorganic impurities (which CHNS misses).[1][2]

    • Cons: Requires high solubility and a deuterated solvent that does not overlap with vinyl protons (

      
       ppm).[1][2]
      
Method C: HRMS (The Identity Check)
  • Mechanism: Measures exact mass-to-charge ratio (

    
    ).
    
  • Performance for C₅H₆N₂S:

    • Pros: Confirms formula

      
       with 
      
      
      
      ppm error.
    • Cons:Qualitative only. Cannot distinguish between 90% pure and 99% pure material; does not quantify solvates or inorganic salts.

Performance Data Summary
FeatureCHNS Combustion qNMR (¹H) HRMS
Primary Output Bulk Purity (%)Absolute Purity (%)Molecular Formula
Accuracy



ppm (Mass)
Sample Req. 2–5 mg (Destructive)5–10 mg (Recoverable)< 1 mg
Sulfur Handling Difficult (requires WO₃)Indirect (via H integration)Excellent (Isotope pattern)
Solvent Detection Indirect (C/H deviation)Direct (Distinct peaks)Poor (Ionization dependent)

Experimental Protocol: CHNS Analysis for Thiazoles

To achieve the theoretical values calculated above, strict adherence to a sulfur-optimized protocol is required.

Prerequisites:

  • Instrument: Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario EL cube).

  • Configuration: CHNS Mode (requires specific adsorption column for SO₂ separation).[1]

  • Calibration Standard: Sulfanilamide (

    
    ) — chosen for its similar S/N content.[1]
    

Step-by-Step Workflow:

  • Sample Preparation:

    • Dry 4-vinyl-2-aminothiazole in a vacuum desiccator (

      
      , 2 hours) to remove surface moisture.[1][2] Note: Avoid heat to prevent polymerization of the vinyl group.
      
    • Weigh

      
       mg into a tin capsule.[1][2] Fold tightly to exclude air.[1][2]
      
  • Oxidation Phase:

    • Inject sample into combustion reactor at 1020°C .

    • Crucial Step: Ensure the reactor contains Tungsten Trioxide (

      
      ) or Vanadium Pentoxide (
      
      
      
      ) catalyst.[1] These prevent the formation of alkali sulfates which would trap sulfur ash, leading to low %S results.
  • Reduction Phase:

    • Gases pass over reduced Copper (

      
      ) to convert 
      
      
      
      and remove excess
      
      
      .[1]
  • Separation & Detection:

    • Gases enter the GC column.[1][2][3][5]

    • Watch for: The

      
       peak usually elutes last.[1][2] Ensure the "Cycle Time" is long enough (approx. 10-12 mins) to capture the full sulfur tail.
      
  • Data Validation:

    • Compare results to the Validation Reference Table (Section 2).

    • Troubleshooting: If %C is low but %H is high, the sample is likely wet.[1] If %S is low, the combustion temperature was insufficient or the catalyst is exhausted.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for validating C₅H₆N₂S, prioritizing the detection of polymerization and sulfur accuracy.

ValidationWorkflow Start Start: C5H6N2S Sample Calc 1. Calculate Theoretical % (C: 47.60, H: 4.79, N: 22.20, S: 25.41) Start->Calc CheckPoly 2. Check Polymerization (1H NMR) Calc->CheckPoly PolyYes Vinyl Signals Broad/Absent? REJECT SAMPLE CheckPoly->PolyYes Yes PolyNo Sharp Vinyl Signals? PROCEED CheckPoly->PolyNo No CHNS 3. Run CHNS Combustion (Sulfur Mode) PolyNo->CHNS ResultCheck Results within ±0.4%? CHNS->ResultCheck Pass VALIDATED High Purity Monomer ResultCheck->Pass Yes Fail Analyze Deviation ResultCheck->Fail No FailType1 High %H, Low %C? (Solvent/Water Trap) Fail->FailType1 FailType2 Low %S? (Catalyst Poisoning) Fail->FailType2 Soln1 Dry & Retest OR use qNMR FailType1->Soln1 Soln2 Add V2O5 & Retest FailType2->Soln2

Figure 1: Analytical decision tree for validating 4-vinyl-2-aminothiazole, accounting for polymerization risks and sulfur analysis challenges.

References

  • American Chemical Society (ACS). (2025).[1][2] Journal of Medicinal Chemistry Author Guidelines - Purity Requirements.[1] Retrieved from [Link]

  • Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][6][7] Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2155, 2-Aminothiazole.[1][2] (Reference for thiazole core properties). Retrieved from [Link]

  • Royal Society of Chemistry. (2021).[1][2] Elemental analysis: an important purity control but prone to manipulations.[1][2][4] Inorganic Chemistry Frontiers.[1] Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-Ethenyl-1,3-thiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of novel compounds are paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-ethenyl-1,3-thiazol-2-amine, a molecule of interest within the broader class of thiazole derivatives. While this compound may not have extensive, publicly available safety data, by adhering to the principles of chemical safety and extrapolating from related structures, we can establish a robust and defensible disposal protocol. This document is intended for researchers, scientists, and drug development professionals, offering practical guidance grounded in scientific principles to ensure both personal and environmental safety.

I. Understanding the Hazard Profile: A Logic-Driven Assessment

Given the absence of a specific Safety Data Sheet (SDS) for 4-ethenyl-1,3-thiazol-2-amine, a cautious approach is warranted. The molecule's structure contains a thiazole ring and an amine group, both of which are associated with potential hazards.

  • Thiazole Derivatives: Many compounds containing a thiazole ring are known to be harmful if swallowed, in contact with skin, or inhaled.[1][2][3] They can also cause significant skin and eye irritation, as well as respiratory tract irritation.[1][2][3][4][5] Some thiazole derivatives have been shown to be very toxic to aquatic life with long-lasting effects.[4]

  • Amine Compounds: The presence of the amine group suggests potential for corrosivity and toxicity.[6] Aromatic and heterocyclic amines, in particular, should be handled with care due to their potential for adverse health effects.

  • Reactivity: Thiazole-containing drugs can form reactive metabolites in the body, which can lead to toxicity.[7][8] While this is a biological process, it hints at the potential for the molecule to be reactive under certain chemical conditions. It is prudent to assume incompatibility with strong oxidizing agents and strong acids.[9]

Based on this analysis, 4-ethenyl-1,3-thiazol-2-amine should be treated as a hazardous substance. The following table summarizes the anticipated hazard classifications based on related compounds.

Hazard ClassificationAnticipated for 4-Ethenyl-1,3-thiazol-2-amineRationale
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Toxic or Harmful)Based on data for similar thiazole amines.[1][2][3]
Skin Corrosion/Irritation Category 2 (Irritant)A common characteristic of thiazole derivatives.[1][2][3][4][5]
Serious Eye Damage/Eye Irritation Category 2A (Irritant)A common characteristic of thiazole derivatives.[1][2][3][4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)A common characteristic of thiazole derivatives.[1][2][3][4][5]
Hazardous to the Aquatic Environment Category 1 or 2 (Toxic or Harmful)A potential hazard for thiazole derivatives.[4]

II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-ethenyl-1,3-thiazol-2-amine requires a systematic approach to minimize risk. The following workflow is designed to be a self-validating system, ensuring that all safety and regulatory considerations are met at each stage.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_containment Containment & Labeling cluster_storage_transfer Storage & Transfer A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate Waste at the Point of Generation A->B Ensure safety before handling C Step 3: Use a Dedicated, Compatible Waste Container B->C Prevent accidental mixing D Step 4: Properly Label the Hazardous Waste Container C->D Clear communication of contents E Step 5: Store in a Designated Hazardous Waste Area D->E Safe temporary holding F Step 6: Arrange for Professional Disposal E->F Final disposition

Sources

Personal protective equipment for handling 4-Ethenyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-Ethenyl-1,3-thiazol-2-amine (also known as 2-amino-4-vinylthiazole) presents a dual-hazard profile: chemical toxicity typical of aromatic amines and physical reactivity due to the ethenyl (vinyl) substituent.

Effective handling requires more than standard compliance; it demands a strategy that mitigates the risk of sensitization and spontaneous polymerization . The vinyl group renders the molecule susceptible to exothermic polymerization if exposed to heat, light, or radical initiators, potentially altering its toxicity profile or causing container failure.

Immediate Hazard Classifications:

  • Health: Skin Irritant (H315), Serious Eye Irritant (H319), STOT-SE Respiratory Irritant (H335).[1]

  • Reactivity: Polymerization risk (requires cold storage/stabilization).

  • Chemical: Incompatible with strong oxidizers and acids.[2][3][4]

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >100 mg quantities. Standard latex gloves are insufficient due to the permeation potential of aromatic amines.

PPE CategorySpecificationTechnical Rationale
Dermal (Hand) Double-Gloving Strategy 1. Inner: 4 mil Nitrile (Low-Derma)2.[5] Outer: 5-8 mil Nitrile or Laminate (e.g., Silver Shield®)Aromatic amines can permeate thin nitrile. The "vinyl" moiety increases lipophilicity, accelerating skin absorption. Double gloving provides a "breakthrough buffer."
Ocular Chemical Splash Goggles (ANSI Z87.1+)Note: Safety glasses are inadequate for liquid handling.Amines are basic and caustic. Vapors or micro-droplets can cause severe conjunctival irritation and corneal clouding.
Respiratory Engineering Control Primary: Certified Fume Hood.PPE Secondary: N95 (if solid/dust) or Half-face respirator with OV/P100 cartridges (if outside hood).The H335 designation indicates respiratory tract irritation.[1][6] Inhalation of dust/vapor can trigger asthmatic responses in sensitized individuals.
Body Tyvek® Lab Coat (Closed Front) or Chemical-Resistant Apron over Cotton Coat.Standard cotton absorbs liquids, holding the irritant against the skin. Tyvek repels particulates and splashes.

Operational Protocol: Step-by-Step

This workflow is designed to isolate the user from the chemical while preserving the compound's integrity (preventing polymerization).

Phase A: Pre-Operational Setup
  • Quench Preparation: Prepare a beaker of 5% aqueous Citric Acid or dilute HCl. Reason: In case of a spill, acid neutralizes the basic amine functionality immediately.

  • Thermal Control: Remove the container from cold storage (-20°C recommended) and allow it to equilibrate in a desiccator to prevent water condensation. Moisture can accelerate degradation.

  • Inhibitor Check: Verify if the supplier has added a stabilizer (e.g., BHT). If distilling, be aware you are removing the inhibitor.

Phase B: Active Handling
  • Weighing: Perform all weighing inside the fume hood. If the balance is external, use a tared, sealable secondary container.

  • Solubilization: Dissolve in non-nucleophilic solvents (e.g., DCM, Ethyl Acetate). Avoid Acetone if possible, as amines can form imines/enamines over time.

  • Reaction Monitoring: If heating is required, ensure an inert atmosphere (Nitrogen/Argon). Oxygen acts as a radical initiator for the vinyl group.

Phase C: Decontamination & Doffing
  • Surface Wipe: Wipe balance and hood surface with an ethanol-dampened tissue, followed by the acidic quench solution prepared in Phase A.

  • Glove Removal: Use the "beak method" to doff outer gloves inside the hood. Discard into solid hazardous waste.

  • Hygiene: Wash hands with soap and cool water. Hot water opens pores, potentially increasing absorption of any trace residues.

Visualization: Handling Workflow

HandlingWorkflow Start Start: Retrieve from Cold Storage Equilibrate Equilibrate in Desiccator Start->Equilibrate Hood Transfer to Fume Hood Equilibrate->Hood PPE Don PPE: Double Nitrile + Goggles Hood->PPE Weigh Weigh/Dispense (Inert Atmo) PPE->Weigh Seal Reseal & Return to Cold Storage Weigh->Seal Decon Decon Surfaces (Ethanol -> Acid) Weigh->Decon

Caption: Logical flow for handling reactive aminothiazoles, emphasizing thermal equilibration and containment.

Emergency Response & Spill Logic

Scenario: You have spilled 500mg of solid 4-Ethenyl-1,3-thiazol-2-amine inside the hood.

  • Alert: Announce the spill. Do not leave the area.

  • Isolate: Lower the sash to the lowest working height to maximize face velocity.

  • Neutralize:

    • Cover the powder with a paper towel dampened with 5% Citric Acid or Vinegar . This converts the volatile free base amine into a non-volatile salt.

    • Scientific Note: This reduces vapor pressure and inhalation risk immediately.

  • Clean: Scoop up the neutralized semi-solid into a hazardous waste bag.

  • Wash: Clean the area with soap and water.[2][3][7][8]

Visualization: Spill Decision Tree

SpillLogic Spill Spill Incident Location Is it in the Hood? Spill->Location InHood Yes: Lower Sash Location->InHood OutHood No: Evacuate Lab Call EHS Location->OutHood Neutralize Apply Weak Acid (Citric/Acetic) InHood->Neutralize Collect Collect as Chemical Waste Neutralize->Collect

Caption: Decision matrix for immediate spill response, prioritizing containment and chemical neutralization.

Disposal Strategy

Disposal must adhere to the "Cradle-to-Grave" principle. The vinyl group makes this waste chemically active.

  • Waste Stream: Non-Halogenated Organic Waste (unless mixed with DCM/Chloroform).

  • Segregation:

    • DO NOT mix with Oxidizing Waste (Nitric acid, Peroxides). Risk: Exothermic polymerization or fire.

    • DO NOT mix with Acid Waste streams if the container is sealed tight immediately (exotherm risk from salt formation, though less dangerous than oxidation).

  • Labeling: Clearly tag as "Toxic, Irritant, Amine-Functionalized."

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Hazards. Retrieved from [Link]

  • PubChem. Compound Summary: 2-Amino-4-vinylthiazole (Analogous Structures). Retrieved from [Link]

Sources

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